molecular formula C8H6FN B044652 2-Fluorophenylacetonitrile CAS No. 326-62-5

2-Fluorophenylacetonitrile

Cat. No.: B044652
CAS No.: 326-62-5
M. Wt: 135.14 g/mol
InChI Key: DAVJMKMVLKOQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorophenylacetonitrile is a versatile and high-value aromatic nitrile building block extensively employed in organic synthesis and medicinal chemistry research. Its core utility derives from the synergistic reactivity of the electron-withdrawing nitrile group and the fluorine substituent on the phenyl ring, which directs subsequent electrophilic substitution and influences the compound's electronic properties and metabolic stability. This reagent serves as a critical precursor in the synthesis of numerous heterocyclic scaffolds, including fluorinated indoles, quinolones, and benzofurans. Furthermore, it is a key intermediate in the development of fluorinated phenylacetic acid derivatives and various pharmacologically active compounds, where the introduction of fluorine is a common strategy to modulate bioavailability, binding affinity, and overall drug-like characteristics. Researchers value this compound for its role in structure-activity relationship (SAR) studies, enabling the exploration of fluorination effects on biological activity. The compound is typically used in nucleophilic substitution reactions, cyclizations, and as a starting material for the preparation of acids, esters, and amides via hydrolysis or other functional group transformations. It is supplied as a high-purity liquid to ensure consistent and reliable results in synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJMKMVLKOQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059810
Record name Benzeneacetonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-62-5
Record name 2-Fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzyl cyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide. This compound serves as a valuable building block in the development of various pharmaceuticals and agrochemicals.[1] This document outlines two primary synthetic pathways, starting from either 2-fluorobenzaldehyde or 2-fluorobenzyl chloride. Detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow are provided to facilitate laboratory application.

Introduction

This compound (CAS No. 326-62-5) is an organic compound featuring a phenyl ring substituted with a fluorine atom at the ortho position and a cyanomethyl group.[2][3] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable synthon in medicinal chemistry. This guide details reliable methods for its preparation in a laboratory setting.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

  • From 2-Fluorobenzaldehyde: A two-step process involving the reduction of the aldehyde to the corresponding alcohol, followed by chlorination and subsequent cyanation.

  • From 2-Fluorobenzyl Chloride: A direct nucleophilic substitution of the benzylic chloride with a cyanide salt.

The following sections provide detailed experimental protocols for these synthetic strategies.

Experimental Protocols

Pathway 1: Synthesis from 2-Fluorobenzaldehyde

This pathway is adapted from a well-established procedure for the synthesis of the isomeric 4-fluorophenylacetonitrile.[4] The methodology involves a three-step, one-pot reaction sequence.

Step 1: Reduction of 2-Fluorobenzaldehyde to 2-Fluorobenzyl Alcohol

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 150 mL of water and 14.2 g (0.1 mol) of 2-fluorobenzaldehyde.

  • With stirring, add 1 g of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

  • Gradually add a solution of a reducing agent, for example, 2 g (0.036 mol) of potassium borohydride, while maintaining the reaction temperature below 30°C.

  • After the addition is complete, continue stirring at 30°C for 5 hours.

  • Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic phases and wash with 30% hydrochloric acid until the pH is between 6 and 7. The resulting toluene solution contains 2-fluorobenzyl alcohol.

Step 2: Chlorination of 2-Fluorobenzyl Alcohol to 2-Fluorobenzyl Chloride

  • Transfer the toluene solution of 2-fluorobenzyl alcohol to a clean 250 mL four-necked flask.

  • Slowly add 15 g (0.126 mol) of thionyl chloride at 25°C.

  • After the addition, heat the reaction mixture to 50°C and maintain for 1 hour.

  • Cool the mixture and add 50 mL of water. Neutralize the solution to a pH of 7-8 by adding a 10% sodium carbonate solution.

  • Separate the organic phase and wash it with water (2 x 30 mL) to obtain a toluene solution of 2-fluorobenzyl chloride.

Step 3: Cyanation of 2-Fluorobenzyl Chloride to this compound

  • To the toluene solution of 2-fluorobenzyl chloride in a 250 mL four-necked flask, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide.

  • Heat the mixture to 90°C and stir vigorously for 3 hours.

  • After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure at a temperature below 60°C.

  • Purify the crude product by vacuum distillation to obtain this compound.

Pathway 2: Synthesis from 2-Fluorobenzyl Chloride

This method involves a direct nucleophilic substitution reaction.

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzyl chloride in a suitable solvent such as acetone or ethanol/water.

  • Add a slight molar excess of sodium cyanide or potassium cyanide. The addition of a catalytic amount of sodium iodide can facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

An alternative cyanation agent is potassium ferrocyanide in the presence of a copper catalyst, which is less toxic than simple alkali metal cyanides.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the final product.

ParameterValueReference
Synthesis from 4-Fluorobenzaldehyde (Analogous)
Overall Yield62.1%[4]
Physicochemical Properties of this compound
Molecular FormulaC₈H₆FN[2][3]
Molecular Weight135.14 g/mol [2]
AppearanceColorless to pale yellow liquid
Boiling Point114-117 °C / 20 mmHg
Density1.059 g/mL at 25 °C
Refractive Index (n20/D)1.5009

Visualizations

Synthetic Workflow from 2-Fluorobenzaldehyde

Synthesis_Workflow_from_Aldehyde cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzyl_Alcohol 2-Fluorobenzyl_Alcohol 2-Fluorobenzaldehyde->2-Fluorobenzyl_Alcohol  KBH₄, H₂O, PTC   2-Fluorobenzyl_Chloride 2-Fluorobenzyl_Chloride 2-Fluorobenzyl_Alcohol->2-Fluorobenzyl_Chloride  SOCl₂, Toluene   This compound This compound 2-Fluorobenzyl_Chloride->this compound  NaCN, H₂O/Toluene, PTC  

Caption: One-pot synthesis of this compound from 2-Fluorobenzaldehyde.

Synthetic Workflow from 2-Fluorobenzyl Chloride

Synthesis_Workflow_from_Chloride 2-Fluorobenzyl_Chloride 2-Fluorobenzyl_Chloride This compound This compound 2-Fluorobenzyl_Chloride->this compound  Solvent, Heat   Cyanide_Source NaCN or KCN Cyanide_Source->this compound

Caption: Direct cyanation of 2-Fluorobenzyl Chloride.

References

physical and chemical properties of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as 2-fluorobenzyl cyanide, is an organic compound featuring a phenyl group substituted with a fluorine atom at the ortho position and an acetonitrile group.[1][2][3] The presence of the fluorine atom significantly influences its chemical properties and reactivity.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 326-62-5[2][4][5]
Molecular Formula C₈H₆FN[1][2][5]
Molecular Weight 135.14 g/mol [1][2][4][5]
Appearance Colorless to pale yellow liquid[3]
Density 1.059 - 1.1 g/mL at 25 °C[4]
Boiling Point 226.4 °C at 760 mmHg; 114-117 °C at 20 mmHg[4]
Flash Point 43 °C (109.4 °F) - closed cup[4]
Refractive Index n20/D 1.5009[4]
Solubility Insoluble in water; soluble in organic solvents[3]
LogP 1.50

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key techniques include:

  • Infrared (IR) Spectroscopy : FTIR spectra are available for this compound, which can be used to identify the characteristic vibrational frequencies of its functional groups, notably the nitrile (C≡N) stretch.[1]

  • Raman Spectroscopy : FT-Raman spectra provide complementary information to IR spectroscopy for structural elucidation.[1]

  • Mass Spectrometry : Data from the NIST Mass Spectrometry Data Center is available for this compound.[1]

Synthesis and Experimental Protocols

General Synthesis Protocol:

A plausible synthesis route for this compound can be conceptualized as a one-pot process involving reduction, chlorination, and cyanation, starting from 2-fluorobenzaldehyde.

  • Reduction: 2-fluorobenzaldehyde is reduced to 2-fluorobenzyl alcohol.

  • Chlorination: The resulting alcohol is then chlorinated to form 2-fluorobenzyl chloride.

  • Cyanation: Finally, a cyanation reaction replaces the chlorine atom with a nitrile group to yield this compound.

Purification of the final product is typically achieved through vacuum distillation.[6]

An alternative, more modern approach involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation.[7] This method is presented as a sustainable and metal-free protocol.[7]

G General Synthesis Workflow for this compound A 2-Fluorobenzaldehyde B Reduction (e.g., KBH₄) A->B C 2-Fluorobenzyl Alcohol B->C D Chlorination (e.g., SOCl₂) C->D E 2-Fluorobenzyl Chloride D->E F Cyanation (e.g., NaCN) E->F G Crude this compound F->G H Purification (Vacuum Distillation) G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization Protocol

A standard workflow for the analytical characterization of synthesized this compound would involve multiple spectroscopic and chromatographic techniques to confirm its identity and purity.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Structural Confirmation cluster_2 Purity Assessment A Synthesized Product B FTIR Spectroscopy A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Mass Spectrometry A->D E Gas Chromatography (GC) A->E F High-Performance Liquid Chromatography (HPLC) A->F G Verified this compound (Structure and Purity Confirmed) B->G C->G D->G E->G F->G G Impact of Fluorine in Drug Discovery cluster_0 Improved Pharmacokinetic & Pharmacodynamic Properties A Fluorinated Precursor (e.g., this compound) B Incorporation into Drug Candidate A->B C Enhanced Metabolic Stability B->C D Increased Binding Affinity B->D E Altered Lipophilicity B->E F Improved Bioavailability B->F G Optimized Drug Candidate C->G D->G E->G F->G

References

An In-depth Technical Guide to 2-Fluorophenylacetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenylacetonitrile, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound, also known as 2-fluorobenzyl cyanide, is an aromatic organic compound. Its structure consists of a phenyl ring substituted at the ortho-position with a fluorine atom and a cyanomethyl group (-CH₂CN).

The presence of the electronegative fluorine atom on the benzene ring influences the molecule's electronic properties and reactivity. The nitrile group is a versatile functional group that can be converted into other functionalities, such as amines, carboxylic acids, and amides, making this compound a valuable building block in organic synthesis.

Molecular Formula: C₈H₆FN[1]

Key Identifiers and Properties:

Identifier/PropertyValueReference(s)
IUPAC Name 2-(2-fluorophenyl)acetonitrile[2]
Synonyms 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[2]
CAS Number 326-62-5
Molecular Weight 135.14 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 114-117 °C at 20 mmHg
Density 1.059 g/mL at 25 °C
Refractive Index n20/D 1.5009
Flash Point 43 °C (closed cup)
Solubility Insoluble in water; soluble in organic solvents[1]
SMILES String Fc1ccccc1CC#N
InChI Key DAVJMKMVLKOQQC-UHFFFAOYSA-N

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of 2-fluorobenzyl bromide with sodium cyanide. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Experimental Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of benzyl cyanides from their corresponding benzyl halides.[3][4]

Materials:

  • 2-Fluorobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorobenzyl bromide (1 equivalent) in anhydrous DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Fluorobenzyl_Bromide 2-Fluorobenzyl Bromide Reaction_Vessel Reaction at 90°C 2-Fluorobenzyl_Bromide->Reaction_Vessel Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Reaction_Vessel DMSO DMSO (Solvent) DMSO->Reaction_Vessel Extraction Aqueous Work-up & Ether Extraction Reaction_Vessel->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m2HAr-H
7.20 - 7.05m2HAr-H
3.74s2H-CH₂-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
161.5 (d, J = 246 Hz)C-F
131.5 (d, J = 4 Hz)Ar-C
129.5 (d, J = 8 Hz)Ar-C
124.5 (d, J = 4 Hz)Ar-C
119.0 (d, J = 16 Hz)Ar-C
117.0-CN
115.5 (d, J = 22 Hz)Ar-C
17.0-CH₂-

Note: The assignments and coupling constants (J) are predicted based on known spectral data for similar compounds and general principles of NMR spectroscopy. The doublet (d) multiplicity for the aromatic carbons is due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3060MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~2250MediumC≡N (nitrile) stretch
~1610, 1585, 1490Medium-StrongAromatic C=C skeletal vibrations
~1230StrongC-F stretch
Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.

Expected Fragmentation Pattern:

m/zInterpretation
135Molecular ion [M]⁺
108Loss of HCN, [M - HCN]⁺
107Loss of H₂CN, [M - H₂CN]⁺

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The nitrile group provides a handle for further chemical transformations to build more complex molecular architectures.

Logical Relationship in Drug Discovery Workflow

Drug_Discovery_Workflow Start Identify Biological Target Lead_Generation Lead Compound Generation Start->Lead_Generation Intermediate This compound (Key Intermediate) Lead_Generation->Intermediate Incorporation of fluorinated scaffold Synthesis Synthesis of Analogs Intermediate->Synthesis Screening Biological Screening (In vitro & In vivo) Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Feedback loop Optimization->Synthesis Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in a drug discovery workflow.

This technical guide provides essential information for researchers and professionals working with this compound. The detailed protocols and compiled data facilitate its synthesis, characterization, and application in the development of new chemical entities.

References

spectroscopic data of 2-Fluorophenylacetonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS 326-62-5), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Compound Information

IUPAC Name: 2-(2-fluorophenyl)acetonitrile[1]

Synonyms: 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[1][2][3][4][5]

Molecular Formula: C₈H₆FN[1][3]

Molecular Weight: 135.14 g/mol [1][3]

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[6][7]

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmDescription
7.413Aromatic Proton
7.318Aromatic Proton
7.163Aromatic Proton
7.077Aromatic Proton
3.734Methylene Protons (-CH₂)

Data sourced from a spectrum run in CDCl₃ at 400 MHz.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
162.3 (d, J=246.9 Hz)
131.5 (d, J=8.3 Hz)
129.5 (d, J=3.7 Hz)
124.9 (d, J=3.7 Hz)
117.2
115.8 (d, J=21.2 Hz)
115.5 (d, J=15.9 Hz)
17.5

Note: The assignments of specific carbons were not explicitly provided in the source data. The values are reported from a spectrum run in CDCl₃.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:[6][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point for the chemical shifts (δ = 0 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Optimization of instrument-specific parameters may be required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2250C≡N (Nitrile) stretch
~1600-1450C=C Aromatic ring stretch
~1250C-F stretch
~750C-H Aromatic out-of-plane bend

Note: Specific peak values can be found on spectral databases such as SpectraBase.[1]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra.[1]

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and collect the infrared spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13][14]

Mass Spectrometry Data

The mass spectrum of this compound shows the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment
135.0100.0[M]⁺ (Molecular Ion)
134.045.4[M-H]⁺
115.017.6[M-HF]⁺ or [C₈H₅N]⁺
108.046.0[M-HCN]⁺
107.026.6[C₇H₄F]⁺

Data obtained via electron ionization (EI) at 75 eV.[8]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

A general procedure for obtaining an EI mass spectrum is as follows:[12]

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Data_Analysis Data Interpretation Compound This compound Sample NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Compound->NMR_Sample_Prep IR_Sample_Prep Sample Preparation (ATR) Compound->IR_Sample_Prep MS_Sample_Prep Sample Introduction (Vaporization) Compound->MS_Sample_Prep H1_NMR ¹H NMR Analysis NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample_Prep->C13_NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation IR_Analysis IR Spectrum Acquisition IR_Sample_Prep->IR_Analysis IR_Analysis->Structure_Elucidation MS_Analysis Mass Spectrum Acquisition MS_Sample_Prep->MS_Analysis MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Biological Activity of 2-Fluorophenylacetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Fluorophenylacetonitrile represent a promising class of compounds with a diverse range of biological activities. The incorporation of the fluorine atom into the phenylacetonitrile scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The primary synthetic route to a variety of biologically active acrylonitrile derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, such as a substituted phenylacetonitrile, with an aldehyde or ketone.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of 2-phenylacrylonitrile derivatives, which can be adapted for this compound.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • This compound (1 mmol)

  • Piperidine (0.1 mmol) or another suitable base (e.g., sodium ethoxide)

  • Ethanol (10 mL) or another appropriate solvent (e.g., toluene)

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow for Knoevenagel Condensation:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzaldehyde Substituted Benzaldehyde Dissolve Dissolve in Ethanol Benzaldehyde->Dissolve Phenylacetonitrile This compound Phenylacetonitrile->Dissolve AddBase Add Piperidine Dissolve->AddBase Reflux Reflux (2-8h) AddBase->Reflux Cool Cool to RT Reflux->Cool Filter Filter or Concentrate Cool->Filter Purify Recrystallize or Column Chromatography Filter->Purify Product Purified Derivative Purify->Product

Knoevenagel Condensation Workflow

Anticancer Activity

Numerous derivatives of phenylacetonitrile, including those with fluorine substitutions, have demonstrated potent anticancer activity. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-phenylacetonitrile and related derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50Reference
1g2a 2-PhenylacrylonitrileHCT116 (Colon)5.9 nM[1]
BEL-7402 (Liver)7.8 nM[1]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile DichlorophenylacrylonitrileMCF-7 (Breast)0.56 µM
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile DichlorophenylacrylonitrileMCF-7 (Breast)0.127 µM
Compound 5c 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (Gastric)0.75 µM
Compound 5h 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (Gastric)0.41 µM
Compound 3c (Z)-2,3-diphenylacrylonitrile analogSK-OV-3 (Ovarian)0.14 µg/mL
HCT15 (Colon)0.34 µg/mL
Compound 4p 2,3-diaryl acrylonitrileHCT116 (Colon)0.13 µM
Mechanism of Action: Tubulin Polymerization Inhibition

Many 2-phenylacetonitrile derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[2]

G cluster_drug Drug Action cluster_cellular Cellular Events Drug 2-Phenylacetonitrile Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts SAC Spindle Assembly Checkpoint Spindle->SAC Activates G2M G2/M Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Tubulin Polymerization Inhibition Pathway

Experimental Protocols for Anticancer Evaluation

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

This assay directly measures the effect of compounds on the assembly of microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds

  • Glycerol

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the mixture to a pre-warmed 96-well plate at 37°C.

  • Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenylacetonitrile derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivative (4f)S. aureus230-295
E. coli230-295
B. cereus230-295
2-(m-fluorophenyl)-benzimidazole derivative (14)B. subtilis7.81
2-(m-fluorophenyl)-benzimidazole derivative (18)Gram-negative bacteria31.25
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Inoculum of the microorganism adjusted to a standard concentration

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Biological Activities

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Some dichlorophenylacrylonitrile derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.[3][4][5][6][7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichlorophenylacrylonitrile Derivative AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binds to AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further development. The synthetic accessibility via the Knoevenagel condensation allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models, to translate their promising in vitro biological activities into novel therapeutic agents.

References

The Advent and Advancement of Fluorinated Phenylacetonitriles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Application of Fluorinated Phenylacetonitriles in Modern Drug Development.

Abstract

Fluorinated phenylacetonitriles represent a cornerstone class of intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials. The introduction of fluorine into the phenylacetonitrile scaffold imparts unique physicochemical properties that can significantly enhance molecular stability, lipophilicity, and metabolic resistance, making these compounds highly valuable in drug design. This technical guide provides a comprehensive overview of the discovery and history of fluorinated phenylacetonitriles, from early synthetic strategies to modern, optimized protocols. It includes detailed experimental methodologies for the synthesis of key isomers, a thorough compilation of their physical and spectroscopic data, and an examination of their application in pharmacology, highlighted by the mechanism of the insomnia therapeutic, Lemborexant.

Discovery and Historical Context

The precise first synthesis of a simple monofluorinated phenylacetonitrile is not prominently documented in a single seminal publication. However, the historical development of synthetic organic chemistry provides a clear pathway to their initial preparation. The journey to these valuable molecules is intertwined with the broader history of organofluorine chemistry.

Early methods for introducing fluorine onto an aromatic ring were challenging due to the extreme reactivity of elemental fluorine. A significant breakthrough came in 1927 when Günther Balz and Günther Schiemann reported that aromatic amines could be converted to aryl fluorides via the thermal decomposition of their diazonium tetrafluoroborate salts.[1][2] This method, now known as the Balz-Schiemann reaction , provided the first reliable and relatively safe route to fluoroaromatics.[1][2][3] It is highly probable that the first syntheses of fluorophenylacetonitriles were achieved by applying this reaction to aminophenylacetonitriles.

Another foundational technique, nucleophilic aromatic substitution (SNAr) , was first demonstrated for fluorine by Gottlieb in 1936.[4] This reaction involves the displacement of a leaving group, such as a nitro or chloro group, from an activated aromatic ring by a fluoride source like potassium fluoride. Concurrently, general methods for the synthesis of phenylacetonitriles were being refined. A 1957 patent, for instance, detailed the reaction of various benzyl halides with alkali metal cyanides to produce phenylacetonitriles, a method readily adaptable to fluorinated starting materials.

These early methodologies, while groundbreaking, often suffered from harsh reaction conditions, the use of hazardous reagents, and modest yields. The evolution of synthetic chemistry has since led to the development of more efficient, safer, and scalable processes for the production of a diverse range of fluorinated phenylacetonitriles, driven by their increasing importance in medicinal chemistry and materials science.

Synthetic Methodologies and Experimental Protocols

The most common and direct methods for synthesizing fluorinated phenylacetonitriles involve the nucleophilic substitution of a corresponding fluorinated benzyl halide with a cyanide salt. The following protocols provide detailed procedures for the synthesis of the ortho-, meta-, and para-isomers of monofluorophenylacetonitrile.

Logical Workflow for Synthesis

The general synthetic workflow involves the conversion of a fluorinated benzyl halide (bromide or chloride) to the corresponding nitrile using a cyanide source in a suitable solvent.

G start Fluorinated Benzyl Halide (Chloride or Bromide) reaction Nucleophilic Substitution (Sₙ2 Reaction) start->reaction reagent Cyanide Source (e.g., NaCN, KCN) reagent->reaction solvent Polar Aprotic Solvent (e.g., DMSO, Ethanol) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Fluorinated Phenylacetonitrile purification->product

Caption: General workflow for the synthesis of fluorinated phenylacetonitriles.

Protocol for the Synthesis of 2-Fluorophenylacetonitrile

Reaction: 2-Fluorobenzyl bromide is reacted with potassium cyanide in an aqueous ethanol solution.

Materials:

  • 2-Fluorobenzyl bromide

  • Potassium cyanide (KCN)

  • Ethanol (absolute)

  • Deionized water

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • A mixture of 2-fluorobenzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol is prepared in a suitable reaction vessel.

  • The mixture is stirred and heated under reflux for 20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with 4 liters of water.

  • The aqueous mixture is extracted with 500 mL of diethyl ether.

  • The ether extract is dried over anhydrous potassium carbonate and then filtered.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by vacuum distillation to yield this compound.

Protocol for the Synthesis of 3-Fluorophenylacetonitrile

Reaction: 3-Fluorobenzyl bromide is reacted with sodium cyanide in dimethylsulfoxide (DMSO).

Materials:

  • 3-Fluorobenzyl bromide (5.3 mmol, 1.0 g)

  • Sodium cyanide (NaCN) (10.6 mmol, 520 mg)

  • Dimethylsulfoxide (DMSO) (10 mL)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (10 mL).

  • Stir the reaction at 30 °C overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water (30 mL) and extract with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield 3-fluorophenylacetonitrile as a colorless oil. (Yield: 50%).

Protocol for the Synthesis of 4-Fluorophenylacetonitrile

Reaction: 4-Fluorobenzaldehyde is converted to 4-fluorophenylacetonitrile via a one-pot reduction, chlorination, and cyanation sequence.

Materials:

  • 4-Fluorobenzaldehyde (0.1 mol, 14.2 g)

  • Potassium borohydride (KBH₄) (0.036 mol, 2 g)

  • Benzyltriethylammonium chloride

  • Toluene

  • 30% Hydrochloric acid

  • Thionyl chloride (SOCl₂) (0.126 mol, 15 g)

  • 10% Sodium carbonate solution

  • Sodium cyanide (NaCN) (0.135 mol, 6.6 g)

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a 250 mL four-necked flask, add water (150 mL) and 4-fluorobenzaldehyde (14.2 g, 0.1 mol). With stirring, add benzyltriethylammonium chloride (1 g) in batches, followed by the gradual addition of potassium borohydride (2 g, 0.036 mol) while keeping the temperature below 30°C. Stir at 30°C for 5 hours.

  • Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of 4-fluorobenzyl alcohol.

  • Chlorination: Transfer the toluene solution to a clean flask. Slowly add thionyl chloride (15 g, 0.126 mol) at 25°C. After addition, maintain the reaction at 50°C for 1 hour. Add water (50 mL) and 10% sodium carbonate solution to adjust the pH to 7-8.

  • Cyanation: Separate the organic phase (toluene solution of the chlorobenzyl compound). Transfer it to a flask with water (80 mL), benzyltriethylammonium chloride (1 g), and sodium cyanide (6.6 g, 0.135 mol). Heat the mixture to 90°C and stir vigorously for 3 hours.

  • Purification: After cooling, separate the toluene layer. Extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry with anhydrous magnesium sulfate. Concentrate the solution under reduced pressure. Purify by vacuum distillation to obtain 4-fluorophenylacetonitrile. (Overall Yield: 62.1%).

Quantitative Data and Characterization

The following tables summarize the key physical and spectroscopic data for 2-, 3-, and 4-fluorophenylacetonitrile. This data is essential for the identification and characterization of these compounds.

Table 1: Physical Properties of Monofluorophenylacetonitriles
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 326-62-5C₈H₆FN135.14114-117 / 201.0591.5009
3-Fluorophenylacetonitrile 501-00-8C₈H₆FN135.14113-114 / 181.1631.502
4-Fluorophenylacetonitrile 459-22-3C₈H₆FN135.14119-120 / 181.1261.5002
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound 7.41 (m, Ar-H), 7.32 (m, Ar-H), 7.16 (m, Ar-H), 7.08 (m, Ar-H), 3.73 (s, -CH₂CN)
3-Fluorophenylacetonitrile 7.35 (m, 1H, Ar-H), 7.10 (m, 3H, Ar-H), 3.74 (s, 2H, -CH₂CN)
4-Fluorophenylacetonitrile 7.28 (dd, J=8.6, 5.3 Hz, 2H, Ar-H), 7.07 (t, J=8.6 Hz, 2H, Ar-H), 3.71 (s, 2H, -CH₂CN)
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm, Assignment
This compound 162.2 (d, J=247.5 Hz, C-F), 131.5 (d, J=3.8 Hz, Ar-CH), 129.5 (d, J=8.1 Hz, Ar-CH), 124.8 (d, J=3.8 Hz, Ar-CH), 117.2 (-CN), 115.8 (d, J=21.2 Hz, Ar-CH), 115.5 (d, J=16.2 Hz, Ar-C), 17.1 (-CH₂)
3-Fluorophenylacetonitrile 162.9 (d, J=245.9 Hz, C-F), 130.6 (d, J=8.3 Hz, Ar-CH), 129.9 (d, J=8.6 Hz, Ar-C), 124.7 (d, J=2.9 Hz, Ar-CH), 117.2 (-CN), 116.3 (d, J=21.2 Hz, Ar-CH), 115.9 (d, J=22.3 Hz, Ar-CH), 23.3 (-CH₂)
4-Fluorophenylacetonitrile 162.8 (d, J=247.0 Hz, C-F), 130.8 (d, J=8.4 Hz, Ar-CH), 128.5 (d, J=3.3 Hz, Ar-C), 117.6 (-CN), 116.1 (d, J=21.7 Hz, Ar-CH), 22.8 (-CH₂)
Table 4: Infrared (IR) Spectroscopic Data
CompoundKey Wavenumbers (cm⁻¹), Assignment
This compound ~3060 (Aromatic C-H stretch), ~2250 (Nitrile, -C≡N stretch), ~1615, 1490 (Aromatic C=C stretch), ~1230 (C-F stretch)
3-Fluorophenylacetonitrile ~3070 (Aromatic C-H stretch), ~2255 (Nitrile, -C≡N stretch), ~1610, 1490 (Aromatic C=C stretch), ~1250 (C-F stretch)
4-Fluorophenylacetonitrile ~3050 (Aromatic C-H stretch), ~2250 (Nitrile, -C≡N stretch), ~1605, 1510 (Aromatic C=C stretch), ~1225 (C-F stretch)
Table 5: Mass Spectrometry Data (EI)
CompoundKey m/z values, Interpretation
This compound 135 [M]⁺, 108 [M-HCN]⁺
3-Fluorophenylacetonitrile 135 [M]⁺, 108 [M-HCN]⁺
4-Fluorophenylacetonitrile 135 [M]⁺, 108 [M-HCN]⁺, 107

Applications in Drug Development: The Case of Lemborexant

Fluorinated phenylacetonitriles are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The fluorine atom(s) can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic profiles.

A prominent example is the use of 3-fluorophenylacetonitrile in the synthesis of Lemborexant (trade name Dayvigo), a dual orexin receptor antagonist approved for the treatment of insomnia.

Orexin Signaling Pathway and Mechanism of Action of Lemborexant

The orexin system is a key regulator of the sleep-wake cycle. Orexin neuropeptides (Orexin-A and Orexin-B), produced in the lateral hypothalamus, bind to orexin receptors (OX1R and OX2R) on postsynaptic neurons.[4] This binding activates G-protein coupled signaling cascades, primarily through Gq and Gi subtypes, leading to an increase in intracellular calcium and subsequent neuronal excitation.[2][5][6][7] This signaling promotes wakefulness and arousal.

Insomnia is often associated with overactivity of the orexin system.[4] Lemborexant functions as a competitive antagonist at both OX1R and OX2R.[1][8] By blocking the binding of Orexin-A and Orexin-B, Lemborexant prevents the downstream signaling that promotes wakefulness. This suppression of the "wake drive" allows the brain's natural sleep-promoting pathways to dominate, facilitating both the onset and maintenance of sleep.[1][4]

G cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin Orexin-A Orexin-B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq Protein OX1R->Gq activates OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Ca ↑ Intracellular Ca²⁺ PLC->Ca leads to Excite Neuronal Excitation (Wakefulness) Ca->Excite causes Lemborexant Lemborexant (Antagonist) Lemborexant->OX1R blocks Lemborexant->OX2R blocks

Caption: Mechanism of action of Lemborexant in the orexin signaling pathway.

Conclusion

From their conceptual origins in the early 20th century to their current indispensable role in modern chemistry, fluorinated phenylacetonitriles have evolved from synthetic curiosities to high-value chemical intermediates. The development of robust synthetic methods has made a wide range of these compounds readily accessible, enabling their incorporation into complex molecules. As demonstrated by the case of Lemborexant, the unique properties imparted by fluorine continue to make these building blocks essential tools for medicinal chemists aiming to design the next generation of therapeutics. This guide serves as a foundational resource for researchers, providing the historical context, practical synthetic protocols, and critical characterization data needed to effectively utilize fluorinated phenylacetonitriles in their scientific endeavors.

References

2-Fluorophenylacetonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Fluorophenylacetonitrile

Introduction

This compound (CAS No. 326-62-5), also known as 2-Fluorobenzyl cyanide, is a chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its chemical formula is C8H6FN, with a molecular weight of 135.14 g/mol .[1][2] Given its hazardous properties, a comprehensive understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses required when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classification

CategoryCodeHazard StatementPictogramSignal Word
Physical Hazard H226Flammable liquid and vapor.[5]🔥Warning
Health Hazards H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[6]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]

Note: Some sources indicate a higher hazard classification of H331: Toxic if inhaled.[2] Users should handle the substance with appropriate caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Data

PropertyValueSource(s)
CAS Number 326-62-5[2]
Molecular Formula C8H6FN[2]
Molecular Weight 135.14 g/mol [2]
Appearance Liquid
Density 1.059 g/mL at 25 °C
Boiling Point 114-117 °C at 20 mmHg
235 °C[2]
Flash Point 43 °C (109.4 °F) - closed cup
>100 °C (212 °F)[2]
Refractive Index n20/D 1.5009

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[7][8] A chemical fume hood is strongly recommended to control vapor exposure.

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[6][9] Use explosion-proof electrical and ventilating equipment.[6]

  • Static Discharge: Take precautionary measures against static discharges. All metal parts of equipment must be grounded and bonded.[6][9][10] Use only non-sparking tools.[6][9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.[11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment

AreaEquipmentSpecifications
Eye/Face Safety Goggles / Face ShieldChemical splash goggles are required. A face shield should be worn over goggles where there is a significant splash hazard.[11]
Hands Chemical-Resistant GlovesImpervious gloves (e.g., Type ABEK EN14387 respirator filter compatible) should be worn.[11] Inspect gloves for integrity before each use.[12]
Body Protective ClothingA lab coat or other protective clothing should be worn to prevent skin exposure.[7][8] For significant exposure risks, impervious clothing may be necessary.[11]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate filter (e.g., ABEK type) when engineering controls are insufficient or during emergency situations.[11] Respirator use must follow a formal respiratory protection program.
General Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.[8][12]

  • Do not breathe vapors, mists, or spray.[3][12]

  • Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[7][12]

  • Remove and wash contaminated clothing before reuse.[7][12]

  • Handle the substance in a closed system whenever possible.[11]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[3][7][11]

  • Keep containers tightly closed when not in use.[7][11][12]

  • The storage area should be secured and accessible only to authorized personnel ("Store locked up").[3][7][11]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always have the Safety Data Sheet (SDS) available to provide to medical personnel.[7][8]

Caption: Workflow for first aid response to this compound exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so.[7][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][12]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[8][12]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[8][12]

Accidental Release Measures

A systematic approach is required to safely manage spills.

Caption: Step-by-step workflow for responding to a this compound spill.

  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[8] Ensure adequate ventilation and remove all ignition sources.[6][8]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.[7][12] Collect the material using non-sparking tools and place it into a suitable, closed container for disposal.[7][10]

Disposal Considerations

Disposal of this compound and any contaminated materials must be performed in strict accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[7][11] Do not allow the chemical to enter drains or the environment.

References

An In-depth Technical Guide on the Solubility of 2-Fluorophenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a lack of publicly available quantitative solubility data, this document provides a framework for its determination. It includes a comprehensive, standardized experimental protocol for measuring the solubility of this compound in common organic solvents. Furthermore, a logical workflow for this determination is presented visually. This guide serves as a foundational resource for researchers and professionals requiring solubility data for process development, formulation, and chemical synthesis involving this compound.

Introduction

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for handling the compound and for designing solubility experiments.

PropertyValueReference
Molecular FormulaC₈H₆FN
Molecular Weight135.14 g/mol
AppearanceColorless to pale yellow liquid[1]
Density1.059 g/mL at 25 °C
Boiling Point114-117 °C at 20 mmHg
Flash Point43 °C (closed cup)
Refractive Indexn20/D 1.5009

Solubility of this compound in Organic Solvents

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities and chemical functionalities relevant to organic synthesis and drug development.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)Observations
MethanolProtic PolarData to be determinedData to be determined
EthanolProtic PolarData to be determinedData to be determined
IsopropanolProtic PolarData to be determinedData to be determined
AcetoneAprotic PolarData to be determinedData to be determined
Ethyl AcetateAprotic PolarData to be determinedData to be determined
Diethyl EtherAprotic NonpolarData to be determinedData to be determined
DichloromethaneAprotic PolarData to be determinedData to be determined
ChloroformAprotic PolarData to be determinedData to be determined
TolueneAprotic NonpolarData to be determinedData to be determined
HexaneAprotic NonpolarData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility testing.[2][3][4]

4.1. Materials and Equipment

  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 10 mL)

  • Thermostatic shaker or water bath

  • Calibrated micropipettes or burette

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

  • Beakers

4.2. Procedure

  • Preparation: Ensure all glassware is clean and dry.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to a vial.

  • Solute Addition: Weigh the vial with the solvent. Begin adding this compound dropwise to the solvent while stirring.[2] Continue adding the solute until a slight excess of undissolved liquid (a second phase or persistent turbidity) is observed.

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation. The equilibration time should be determined by preliminary experiments to ensure the concentration of the solute in the solvent remains constant over time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the undissolved this compound has settled.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a syringe filter to prevent the transfer of any undissolved solute.[5]

  • Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed beaker. Record the exact weight of the beaker with the solution.

  • Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended, and vacuum can be applied to facilitate evaporation).

  • Final Weighing: Once all the solvent has evaporated and the beaker has cooled to room temperature in a desiccator, weigh the beaker containing the solute residue.

  • Calculation: The solubility can be calculated using the following formulas:

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant sampled (mL)) * 100

    • Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / Volume of supernatant sampled (L)

4.3. Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Materials (Clean Glassware, Calibrate Balance) start->prep Initiate Protocol add_solvent Add Known Volume of Solvent to Vial prep->add_solvent add_solute Add Excess this compound to Achieve Saturation add_solvent->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24h in Shaker Bath) add_solute->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw Supernatant via Syringe Filter settle->sample weigh_sample Weigh the Saturated Solution sample->weigh_sample evaporate Evaporate Solvent in Drying Oven weigh_sample->evaporate weigh_residue Weigh the Solute Residue evaporate->weigh_residue calculate Calculate Solubility (g/100mL and mol/L) weigh_residue->calculate end End calculate->end Report Results

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a necessary framework for researchers and professionals working with this compound. While published quantitative solubility data is currently lacking, the detailed experimental protocol and workflow presented herein offer a robust method for its determination. The generation of such data is crucial for the effective and efficient use of this important chemical intermediate in research and development. It is recommended that researchers using this compound perform these solubility tests to inform their specific applications.

References

Thermochemical Data for 2-Fluorophenylacetonitrile: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-Fluorophenylacetonitrile (CAS: 326-62-5). A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, for this compound.

This document, therefore, serves as a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these crucial thermodynamic parameters. The protocols and approaches detailed herein are standard within the field of chemical thermodynamics and are applicable to this compound and related organic molecules.

Available Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆FN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 135.14 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Density 1.059 - 1.061 g/mL at 25 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 235 °C (at 760 mmHg)--INVALID-LINK--
114-117 °C at 20 mmHg--INVALID-LINK--
Refractive Index n20/D 1.5009--INVALID-LINK--
Flash Point >100 °C (212 °F)--INVALID-LINK--
CAS Number 326-62-5--INVALID-LINK--, --INVALID-LINK--

Experimental Determination of Thermochemical Properties

The following section details the primary experimental techniques for accurately measuring the thermochemical properties of organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume calorimetric bomb.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water bath is meticulously recorded over time until thermal equilibrium is re-established.

  • Calibration: The energy equivalent of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[1]

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then determined.

  • Derivation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).

Enthalpy of Sublimation/Vaporization via Calvet Microcalorimetry

The enthalpy of phase transitions, such as sublimation (ΔsubH°) and vaporization (ΔvapH°), is crucial for determining the gas-phase enthalpy of formation. Calvet-type microcalorimeters are highly suited for these measurements due to their high sensitivity.[2][3]

Experimental Protocol:

  • Sample Loading: A small, accurately weighed sample (1-5 mg) is placed into a sample cell.[2]

  • Thermal Equilibration: The sample cell and a corresponding reference cell are placed within the calorimeter and allowed to reach a stable thermal equilibrium at the desired temperature.

  • Phase Transition Induction: For sublimation, the sample cell is evacuated to a low pressure (e.g., ~0.13 Pa) to induce the phase change. For vaporization, the temperature is raised above the boiling point.[2]

  • Heat Flow Measurement: The heat absorbed by the sample during the phase transition is measured by the thermopile sensors surrounding the cell, generating a heat flow curve over time.[2]

  • Calibration and Calculation: The area under the heat flow curve is integrated and calibrated using an electrical calibration (Joule effect) to determine the total enthalpy change for the mass of the sample used.[2] This value is then converted to a molar enthalpy of sublimation or vaporization.

Heat Capacity Measurement

Heat capacity (Cp) can be measured for solid and liquid phases using Differential Scanning Calorimetry (DSC) or Calvet-type calorimeters.

Experimental Protocol (DSC):

  • Sample and Reference Pans: A weighed sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a precise temperature program (e.g., heating at a constant rate) within the DSC instrument.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.

  • Calibration: The measurement is calibrated using a standard material with a well-known heat capacity, such as sapphire.

  • Data Analysis: The heat capacity of the sample is calculated as a function of temperature from the measured differential heat flow.

The overall workflow for the experimental determination of thermochemical data is illustrated in the diagram below.

G cluster_exp Experimental Workflow cluster_combustion Combustion Calorimetry cluster_calvet Calvet Microcalorimetry / DSC sample High-Purity This compound bomb Bomb Calorimeter (Constant Volume) sample->bomb Combustion calvet Calvet Calorimeter or DSC sample->calvet Heating/ Evacuation d_c_H ΔcH° (condensed) bomb->d_c_H Measures d_f_H_cond ΔfH° (condensed) d_c_H->d_f_H_cond Hess's Law d_sub_H ΔsubH° calvet->d_sub_H Measures Cp Cp(T) calvet->Cp Measures d_f_H_gas ΔfH° (gas) d_sub_H->d_f_H_gas S_T S°(T) Cp->S_T Integration from 0 K d_f_H_cond->d_f_H_gas + ΔsubH°

Workflow for Experimental Thermochemical Data Determination.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.

Composite Methods

Composite methods, such as the Gaussian-n (G4, G3) theories, are multi-step computational protocols designed to achieve high accuracy (often within 1-2 kcal/mol of experimental values) for thermochemical data.[4][5]

Computational Protocol (G4 Theory):

  • Geometry Optimization: The molecular geometry of this compound is optimized using a robust and computationally efficient method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[4]

  • Energy Extrapolation: The results from the single-point calculations are extrapolated to the complete basis set (CBS) limit.

  • Empirical Corrections: A final, high-level correction term is added to account for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically calculated using the atomization energy approach. This involves calculating the total electronic energy of the molecule and subtracting the calculated energies of its constituent atoms. The result is then converted to the standard enthalpy of formation at 298.15 K using the calculated thermal corrections.

Density Functional Theory (DFT)

While generally less accurate than composite methods for thermochemistry, modern DFT functionals can provide good estimates at a lower computational cost. Functionals such as M06-2X, ωB97X-D, and B2PLYP-D3 have shown good performance for predicting enthalpies of formation when paired with appropriately large basis sets (e.g., cc-pVTZ).[5] The general workflow is similar to that of composite methods but omits the extensive series of single-point energy calculations and extrapolations.

The logical flow for the computational determination of these properties is outlined below.

G cluster_comp Computational Workflow mol_struct Molecular Structure (this compound) opt_freq Geometry Optimization & Vibrational Frequencies (e.g., B3LYP) mol_struct->opt_freq sp_energy High-Level Single-Point Energy Calculations (e.g., CCSD(T), MP4) opt_freq->sp_energy Optimized Geometry zpve_therm ZPVE & Thermal Corrections (H, S) opt_freq->zpve_therm Frequencies extrap Extrapolation & Correction (G4, CBS, etc.) sp_energy->extrap e_total Total Electronic Energy (0 K) extrap->e_total d_f_H_gas ΔfH° (gas, 298 K) zpve_therm->d_f_H_gas Thermal Correction S_298 S° (gas, 298 K) zpve_therm->S_298 Statistical Mechanics e_total->d_f_H_gas atom_energies Calculated Atomic Energies (C, H, F, N) atom_energies->d_f_H_gas Atomization Method

Workflow for Computational Thermochemical Data Determination.

Conclusion

While specific thermochemical data for this compound are currently unavailable in the public domain, this guide provides the necessary theoretical and practical framework for their determination. For researchers and drug development professionals, obtaining this data is critical for understanding the compound's stability, reactivity, and potential reaction energetics. The experimental and computational workflows described represent the gold standards in thermochemistry and offer robust pathways to acquiring the necessary quantitative data.

References

Methodological & Application

Application Notes and Protocols: 2-Fluorophenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile reagent, 2-Fluorophenylacetonitrile. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, make it a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and agrochemicals.

Overview of Applications

This compound serves as a key precursor in several important organic transformations, including:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated nitriles, which are precursors to various biologically active molecules.

  • Reduction to Primary Amines: Providing access to 2-(2-fluorophenyl)ethan-1-amine, a valuable building block for pharmaceuticals.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Enabling the stereoselective formation of carbon-carbon bonds.

  • Precursor to Agrochemicals: Utilized in the synthesis of herbicides such as Metamifop.

Knoevenagel Condensation with Pyrrole-2-carboxaldehyde

The Knoevenagel condensation of this compound with aldehydes, such as pyrrole-2-carboxaldehyde, provides a straightforward method for the synthesis of substituted acrylonitriles. These products are of interest in medicinal chemistry due to their potential biological activities.

Reaction Scheme:

Knoevenagel This compound This compound Product (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile This compound->Product Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde->Product Base Base (e.g., piperidine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Knoevenagel condensation of this compound.

Quantitative Data
EntryAldehydeBaseSolventTime (h)Temp (°C)Yield (%)
1Pyrrole-2-carboxaldehydePiperidineEthanol4Reflux~85-95
Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in ethanol (5 mL per mmol of nitrile), add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reduction to 2-(2-fluorophenyl)ethan-1-amine

The reduction of the nitrile functionality in this compound provides a direct route to 2-(2-fluorophenyl)ethan-1-amine, a primary amine that is a versatile intermediate in the synthesis of pharmaceuticals.

Reaction Scheme:

Reduction This compound This compound Amine 2-(2-fluorophenyl)ethan-1-amine This compound->Amine ReducingAgent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) ReducingAgent->Amine

Caption: Reduction of this compound to the primary amine.

Quantitative Data
EntryReducing AgentSolventTime (h)Temp (°C)Yield (%)
1LiAlH₄THF4Reflux>90
2H₂ (50 psi), Raney® NiEthanol1225High
Experimental Protocol (using LiAlH₄)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This compound can be utilized as a pronucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This methodology allows for the enantioselective construction of C-C bonds and the creation of stereogenic centers.

Reaction Scheme:

AAA This compound This compound Product Chiral Alkylated Product This compound->Product AllylicSubstrate Allylic Electrophile AllylicSubstrate->Product PdCatalyst Pd Catalyst [Pd(allyl)Cl]2 PdCatalyst->Product Ligand Chiral Ligand Ligand->Product Base Base Base->Product

Caption: Palladium-catalyzed asymmetric allylic alkylation.

Quantitative Data
EntryAllylic ElectrophileLigandBaseSolventYield (%)ee (%)
1(E)-1,3-Diphenylallyl acetate(S)-t-Bu-PHOXNaHMDSTHF8595

ee = enantiomeric excess

Experimental Protocol
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and the chiral ligand (e.g., (S)-t-Bu-PHOX, 6 mol%) in anhydrous THF is stirred for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the allylic electrophile (e.g., (E)-1,3-diphenylallyl acetate, 1.2 eq) followed by this compound (1.0 eq).

  • Reaction Execution: Cool the mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., NaHMDS, 1.1 eq) dropwise. Stir the reaction at this temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC analysis. Purify the product by flash column chromatography on silica gel.

Synthesis of the Herbicide Metamifop

This compound is a key starting material for the synthesis of the aryloxyphenoxypropionate herbicide, Metamifop. The synthesis involves the transformation of the nitrile group into an N-methyl amide.

Plausible Synthetic Pathway:

Metamifop_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation cluster_2 Step 3: Amidation Nitrile This compound Amine 2-(2-Fluorophenyl)ethan-1-amine Nitrile->Amine Reduction (e.g., H2/Raney Ni) Amine2 2-(2-Fluorophenyl)ethan-1-amine Methylamine N-Methyl-2-(2-fluorophenyl)ethan-1-amine Amine2->Methylamine Methylation (e.g., HCHO, HCOOH) Methylamine2 N-Methyl-2-(2-fluorophenyl)ethan-1-amine Metamifop Metamifop Methylamine2->Metamifop AcidChloride (R)-2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propanoyl chloride AcidChloride->Metamifop

Application Notes and Protocols: 2-Fluorophenylacetonitrile as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylacetonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom and the nitrile group offers unique reactivity and allows for the introduction of desirable pharmacokinetic and pharmacodynamic properties into the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of anti-cancer agents, the (Z)-2-aryl-3-(1H-pyrrol-2-yl)acrylonitriles.

Key Pharmaceutical Application: Synthesis of (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile

A significant application of this compound is in the synthesis of (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, a compound with potential antiproliferative properties. Structurally similar compounds have demonstrated potent activity against various cancer cell lines, suggesting that this fluorinated analog is a promising candidate for further investigation in drug discovery and development.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 114-117 °C at 20 mmHg
Density 1.059 g/mL at 25 °C
Solubility Soluble in organic solvents, insoluble in water

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile via Knoevenagel Condensation

This protocol details the synthesis of the target compound from this compound and pyrrole-2-carboxaldehyde using a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Pyrrole-2-carboxaldehyde (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Knoevenagel Condensation
ParameterValue
Reactant Ratio 1:1 (this compound : Pyrrole-2-carboxaldehyde)
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Purification Column Chromatography

Proposed Biological Mechanism of Action

While the specific biological activity of (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile is a subject for further investigation, a closely related analog, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), has been shown to exert its anticancer effects through the aryl hydrocarbon receptor (AhR) signaling pathway. It is hypothesized that the 2-fluoro analog may act through a similar mechanism.

The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. The metabolic activation of the acrylonitrile compound by these enzymes can lead to the formation of reactive intermediates that induce DNA damage and subsequently trigger cell cycle arrest and apoptosis in cancer cells.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Fluorophenylacetonitrile 2_Fluorophenylacetonitrile Knoevenagel_Condensation Knoevenagel_Condensation 2_Fluorophenylacetonitrile->Knoevenagel_Condensation Pyrrole_2_carboxaldehyde Pyrrole_2_carboxaldehyde Pyrrole_2_carboxaldehyde->Knoevenagel_Condensation Target_Compound (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile Knoevenagel_Condensation->Target_Compound Piperidine, Ethanol, Reflux

Caption: Synthetic workflow for the preparation of (Z)-2-(2-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Acrylonitrile Derivative AhR AhR Ligand->AhR Binds Metabolism Metabolic Activation Ligand->Metabolism Substrate AhR_complex AhR-Hsp90-XAP2-p23 Complex AhR_Ligand_N AhR-Ligand AhR_complex->AhR_Ligand_N Translocation AhR->AhR_complex Chaperones Hsp90, XAP2, p23 Chaperones->AhR_complex AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand_N->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 CYP1A1->Metabolism Enzyme Production Cellular_Effects DNA Damage, Cell Cycle Arrest, Apoptosis Metabolism->Cellular_Effects

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for acrylonitrile derivatives.

Application Notes and Protocols for the Cyanation of 2-Fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyanation of 2-fluorobenzyl chloride is a crucial chemical transformation for the synthesis of 2-fluorophenylacetonitrile. This product serves as a valuable intermediate in the development of various pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride atom is displaced by a cyanide anion. While classic methods exist, phase-transfer catalysis (PTC) has emerged as a highly efficient and green methodology for this conversion, offering improved reaction rates, higher yields, and milder conditions. This document provides a detailed protocol for the cyanation of 2-fluorobenzyl chloride using phase-transfer catalysis, along with relevant data and safety information.

Reaction Principle

The core of this protocol involves the reaction of 2-fluorobenzyl chloride, which is soluble in organic solvents, with an alkali metal cyanide (e.g., sodium cyanide), which is soluble in water. The immiscibility of these two phases presents a kinetic barrier to the reaction. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive cyanide anion readily reacts with the 2-fluorobenzyl chloride to form this compound.

Quantitative Data Summary

The efficiency of the cyanation of substituted benzyl chlorides can vary based on the reaction conditions and the chosen methodology. Phase-transfer catalysis generally provides superior results compared to traditional biphasic systems without a catalyst.

ParameterPhase-Transfer CatalysisClassical Biphasic System
Typical Yield > 90%Variable, often lower
Reaction Time 2-6 hours12-24 hours or longer
Reaction Temperature 50-100 °CReflux
Solvent System Toluene/Water or Dichloromethane/WaterEthanol/Water
Catalyst Loading 1-5 mol%Not applicable

Detailed Experimental Protocol: Phase-Transfer Catalysis Method

This protocol details the synthesis of this compound from 2-fluorobenzyl chloride using sodium cyanide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials and Reagents:

  • 2-Fluorobenzyl chloride (98%)

  • Sodium cyanide (NaCN) (≥98%)

  • Tetrabutylammonium bromide (TBAB) (99%)

  • Toluene

  • Deionized water

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Celite or filter aid

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe with a controller.

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat, and a properly functioning chemical fume hood. An emergency cyanide antidote kit should be readily available.

Safety Precautions:

  • Extreme Toxicity: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[1] All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.

  • Hydrogen Cyanide Gas: Do not allow sodium cyanide to come into contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide gas. The workup procedure should be performed under basic or neutral conditions.

  • Substrate and Product Hazards: 2-Fluorobenzyl chloride is a lachrymator and is corrosive.[2][3] The product, this compound, is also toxic. Avoid inhalation of vapors and contact with skin and eyes for all reagents and products.

  • Waste Disposal: All cyanide-containing waste must be quenched with a solution of sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal according to institutional guidelines.

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, place a magnetic stir bar and add sodium cyanide (5.88 g, 0.12 mol, 1.2 equivalents).

  • Aqueous Phase Preparation: Add deionized water (50 mL) to the flask and stir until the sodium cyanide is completely dissolved.

  • Catalyst Addition: To the aqueous solution, add the phase-transfer catalyst, tetrabutylammonium bromide (1.61 g, 0.005 mol, 5 mol%).

  • Organic Phase Addition: In a separate beaker, prepare a solution of 2-fluorobenzyl chloride (14.46 g, 0.1 mol, 1.0 equivalent) in 50 mL of toluene.

  • Reaction Initiation: Add the organic solution to the reaction flask.

  • Heating and Stirring: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Workup - Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 25 mL) to recover any residual product.

  • Washing the Organic Phase: Combine all organic layers and wash them sequentially with 5% aqueous sodium hydroxide solution (2 x 30 mL) and then with saturated brine solution (1 x 30 mL). This step is crucial to remove any unreacted cyanide.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent through a pad of Celite.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification (Optional): The crude this compound can be purified further by vacuum distillation to obtain a high-purity product.

Visualizations

Experimental Workflow Diagram

Cyanation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_aq Prepare Aqueous Phase: Dissolve NaCN in Water add_cat Add Phase-Transfer Catalyst (TBAB) prep_aq->add_cat combine Combine Phases in Reaction Flask add_cat->combine prep_org Prepare Organic Phase: Dissolve 2-Fluorobenzyl Chloride in Toluene prep_org->combine react Heat to 90 °C with Vigorous Stirring combine->react monitor Monitor Reaction (TLC/GC) react->monitor cool Cool to Room Temperature monitor->cool separate Separate Organic and Aqueous Layers cool->separate extract Extract Aqueous Layer with Toluene separate->extract wash Wash Combined Organic Layers (NaOH, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Vacuum Distillation (Optional) evaporate->purify product Pure this compound purify->product

Caption: Workflow for the cyanation of 2-fluorobenzyl chloride.

Signaling Pathway (Reaction Mechanism)

PTC_Mechanism NaCN Na⁺ + CN⁻ QCN_org Q⁺CN⁻ NaCN->QCN_org Anion Exchange QBr_aq Q⁺Br⁻ (Catalyst) QBr_aq->QCN_org BnCl 2-Fluorobenzyl Chloride (F-BnCl) Product This compound (F-BnCN) BnCl->Product QCN_org->Product Nucleophilic Substitution (SN2) QCl_org Q⁺Cl⁻ Product->QCl_org QCl_org->QBr_aq Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed cyanation.

References

Application of 2-Fluorophenylacetonitrile in the Synthesis of the Herbicide Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-fluorophenylacetonitrile as a key starting material in the synthesis of the aryloxyphenoxypropionate herbicide, metamifop. Metamifop is a post-emergence herbicide effective against a variety of grass weeds in crops such as rice. The synthesis involves a multi-step process, beginning with the transformation of this compound into the crucial intermediate, N-methyl-2-fluoroaniline, which is then coupled with a phenoxypropionic acid derivative to yield the final product.

Synthetic Pathway Overview

The overall synthetic route from this compound to metamifop can be outlined in three primary stages:

  • Reduction of this compound: The nitrile functional group of this compound is reduced to a primary amine, yielding 2-fluorobenzylamine.

  • Methylation of 2-Fluorobenzylamine: The resulting primary amine undergoes methylation to form the secondary amine, N-methyl-2-fluoroaniline.

  • Amide Coupling to form Metamifop: Finally, N-methyl-2-fluoroaniline is coupled with an activated (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid derivative to form the amide bond, resulting in metamifop.

The following diagram illustrates this synthetic pathway:

Synthesis_Pathway A This compound B 2-Fluorobenzylamine A->B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C N-Methyl-2-fluoroaniline B->C Methylation (e.g., Eschweiler-Clarke reaction) E Metamifop C->E Amide Coupling D (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid derivative D->E

Caption: Synthetic pathway of Metamifop from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of N-Methyl-2-fluoroaniline from o-Fluoroaniline (as a reference for methylation)

StepStarting MaterialMethylating AgentCatalystSolventReaction Time (h)ProductPurity (%)Yield (%)Reference
Methylationo-FluoroanilineDimethyl carbonateBasic molecular sieve NaYDimethyl carbonate11-12N-Methyl-o-fluoroaniline99.299.4ChemicalBook

Table 2: Synthesis of Metamifop from N-Methyl-2-fluoroaniline

Starting Material 1Starting Material 2Coupling Agent/CatalystSolventReaction Time (h)ProductOverall Yield (%)Reference
(R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acidN-methyl-2-fluoroanilineTriethylamine, TriphenylphosphineTetrahydrofuran12Metamifop23CN110863020A
2-[4-(6-chloro-2-benzoxazolyloxy)-phenoxy]propionic acid-N-(2-fluorophenyl)amideMethyl iodideSodium hydrideAnhydrous Tetrahydrofuran-Metamifop70.8CN110863020A
(R)-2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propionyl chlorideN-methyl-2-fluoroaniline---Metamifop~87 (total)Eureka

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of metamifop.

Protocol 1: Reduction of this compound to 2-Fluorobenzylamine (Representative Method)

This protocol describes a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension in an ice bath. Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the reaction by slowly adding distilled water dropwise while cooling the flask in an ice bath. This should be followed by the addition of a 10% sodium hydroxide solution.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorobenzylamine. The product can be further purified by distillation under reduced pressure.

Protocol 2: Methylation of 2-Fluorobenzylamine to N-Methyl-2-fluoroaniline (Eschweiler-Clarke Reaction - Representative Method)

This protocol outlines a general procedure for the methylation of a primary amine using the Eschweiler-Clarke reaction.

Materials:

  • 2-Fluorobenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-fluorobenzylamine, formaldehyde (excess), and formic acid (excess).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-methyl-2-fluoroaniline can be purified by column chromatography or distillation.

Protocol 3: Synthesis of Metamifop by Amide Coupling

This protocol is based on a patented method for the final coupling step.

Materials:

  • (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid

  • N-methyl-2-fluoroaniline

  • Triethylamine

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid and N-methyl-2-fluoroaniline in anhydrous THF.

  • Addition of Reagents: Add triethylamine as a base, followed by triphenylphosphine as a coupling agent.

  • Reaction: Heat the mixture to reflux and maintain for approximately 12 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude metamifop can be purified by column chromatography to yield the final product.[1]

References

Application Notes and Protocols for the Quantification of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Fluorophenylacetonitrile (also known as 2-Fluorobenzyl cyanide), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument conditions, and data analysis.

Introduction

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of aromatic compounds. This proposed method is adapted from established protocols for benzyl cyanide and other substituted aromatic nitriles.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for the analysis of related aromatic nitriles and should be established during method validation.

ParameterTypical Performance Characteristics
Linearity (r²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 1.5 µg/mL)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time (tR) Approximately 5 - 10 min
Wavelength (λmax) ~220 - 260 nm (to be determined empirically)
Experimental Protocol: HPLC-UV Analysis

2.2.1. Reagents and Materials

  • This compound reference standard (purity > 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: A wavelength between 220 nm and 260 nm is recommended. The optimal wavelength should be determined by acquiring a UV spectrum of this compound.

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solution.

  • The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Injection Inject Standards & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (UV Detection) Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Quantitative Data Summary

The following table outlines the anticipated performance of the proposed GC-MS method. These parameters will need to be confirmed through method validation.

ParameterTypical Performance Characteristics
Linearity (r²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) To be determined (typically < 0.05 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 0.15 µg/mL)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time (tR) To be determined based on column and temperature program
Experimental Protocol: GC-MS Analysis

3.2.1. Reagents and Materials

  • This compound reference standard (purity > 98%)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Internal standard (e.g., deuterated aromatic compound, to be selected and validated)

  • Anhydrous sodium sulfate

  • Volumetric flasks and pipettes

  • GC vials with inserts

3.2.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C. (This program is a starting point and should be optimized).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification. Key ions for this compound (m/z) would include the molecular ion and characteristic fragment ions.

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with dichloromethane. If an internal standard is used, it should be added to each standard and sample at a constant concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to neutral.

    • To a known volume of the sample, add a suitable extraction solvent such as dichloromethane or ethyl acetate.

    • Vortex vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

3.2.4. Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of a selected characteristic ion.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing Extraction Liquid-Liquid Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Quantification Quantification using Calibration Peak_Integration->Quantification

Workflow for GC-MS quantification of this compound.

Concluding Remarks

The analytical methods described in these application notes provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, offering simplicity and robustness. The GC-MS method provides higher selectivity and sensitivity, making it ideal for trace-level analysis and impurity identification. It is imperative that these proposed methods are thoroughly validated in the user's laboratory to ensure they meet the specific requirements of the intended application. Validation should include assessments of specificity, linearity, range, accuracy, precision, and robustness according to relevant regulatory guidelines.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluorophenylacetonitrile for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the industrial-scale synthesis of 2-Fluorophenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The information compiled is based on established chemical principles for the synthesis of arylacetonitriles, incorporating phase-transfer catalysis for enhanced efficiency and safety.

Introduction

This compound (also known as 2-fluorobenzyl cyanide) is a valuable building block in organic synthesis.[1] Its fluorine substitution can impart desirable properties to target molecules, such as enhanced metabolic stability and binding affinity.[2] Consequently, it serves as a crucial precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals, including herbicides.[1]

The industrial production of this compound typically proceeds via the nucleophilic substitution of 2-fluorobenzyl chloride with an alkali metal cyanide. To overcome the challenge of reacting a water-soluble cyanide salt with an organic-soluble benzyl chloride, phase-transfer catalysis is widely employed in industrial settings. This methodology enhances reaction rates, improves yields, and allows for milder reaction conditions, making the process more economically viable and safer.

Synthesis Pathway

The primary industrial route for the synthesis of this compound involves the cyanation of 2-fluorobenzyl chloride using sodium cyanide in a biphasic solvent system, facilitated by a phase-transfer catalyst.

Diagram of the Synthesis Pathway

Synthesis_Pathway 2-Fluorobenzyl_Chloride 2-Fluorobenzyl Chloride Reaction_Vessel Biphasic Reaction (Organic/Aqueous) 2-Fluorobenzyl_Chloride->Reaction_Vessel Sodium_Cyanide Sodium Cyanide (aq) Sodium_Cyanide->Reaction_Vessel Product This compound Workup Phase Separation & Washing Reaction_Vessel->Workup Reaction PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction_Vessel Purification Vacuum Distillation Workup->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables provide representative quantitative data for the industrial-scale synthesis of this compound. These values are based on typical yields and purities reported for similar arylacetonitrile syntheses and should be optimized for a specific manufacturing setup.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity
2-Fluorobenzyl ChlorideC₇H₆ClF144.58>99%
Sodium CyanideNaCN49.01>98%
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37>99%
This compoundC₈H₆FN135.14>98%[1]

Table 2: Representative Process Parameters and Yields

ParameterValue
Reactants
2-Fluorobenzyl Chloride100 kg (1.0 eq.)
Sodium Cyanide37.2 kg (1.1 eq.)
Tetrabutylammonium Bromide (TBAB)2.2 kg (0.01 eq.)
Toluene300 L
Water150 L
Reaction Conditions
Temperature80-90 °C
Reaction Time4-6 hours
Purification
MethodVacuum Distillation
Boiling Point114-117 °C @ 20 mmHg
Overall Yield and Purity
Typical Yield85-95%
Final Product Purity>99%

Experimental Protocol: Industrial-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound on an industrial scale. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

1. Reactor Charging and Initial Setup:

  • Charge a glass-lined reactor with 300 L of toluene.

  • Add 100 kg of 2-fluorobenzyl chloride to the reactor with agitation.

  • In a separate vessel, dissolve 37.2 kg of sodium cyanide in 150 L of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a designated area.

  • Add 2.2 kg of tetrabutylammonium bromide (TBAB) to the aqueous sodium cyanide solution and stir until dissolved.

2. Reaction:

  • Slowly add the aqueous sodium cyanide/TBAB solution to the stirred solution of 2-fluorobenzyl chloride in toluene in the reactor.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Maintain the temperature and agitation for 4-6 hours. Monitor the reaction progress by gas chromatography (GC) until the consumption of 2-fluorobenzyl chloride is complete.

3. Work-up and Phase Separation:

  • Cool the reaction mixture to room temperature.

  • Stop the agitation and allow the layers to separate.

  • Transfer the lower aqueous layer to a designated waste treatment container.

  • Wash the organic layer sequentially with 100 L of water and 100 L of brine (saturated sodium chloride solution).

4. Solvent Removal:

  • Transfer the organic layer to a distillation apparatus.

  • Distill off the toluene under atmospheric pressure.

5. Purification by Vacuum Distillation:

  • Apply vacuum to the distillation apparatus.

  • Collect the fraction boiling at 114-117 °C at a pressure of 20 mmHg.

  • The purified this compound is obtained as a colorless to pale yellow liquid.[1]

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • 2-Fluorobenzyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin.[3][4] Contact with acids liberates highly toxic hydrogen cyanide gas.[4] Store in a cool, dry, well-ventilated area away from acids.[3]

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a respirator with an appropriate cartridge. Work in a well-ventilated area, preferably under a fume hood.

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Waste Management

The aqueous waste stream from this synthesis contains residual cyanide. This waste must be treated to neutralize the cyanide before disposal. Common industrial methods for cyanide waste treatment include oxidation with reagents like sodium hypochlorite or hydrogen peroxide under controlled pH conditions. All waste disposal must comply with local, state, and federal regulations.

References

Derivatization of 2-Fluorophenylacetonitrile for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Fluorophenylacetonitrile, a versatile building block in medicinal chemistry. The strategic introduction of the fluorine atom can enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1] This guide will explore several key derivatization reactions of this compound, including Knoevenagel condensation, α-alkylation, nitrile reduction, and the formation of tetrazoles, providing researchers with the necessary information to synthesize novel compounds with therapeutic potential.

Overview of Derivatization Strategies

This compound offers several reactive sites for chemical modification, primarily at the active methylene group (α-position to both the phenyl ring and the nitrile) and the nitrile group itself. These sites allow for a variety of chemical transformations to generate a diverse range of derivatives.

dot graph DerivatizationStrategies { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Key derivatization strategies for this compound.

Knoevenagel Condensation for Anticancer Agents

The Knoevenagel condensation of this compound with various aldehydes is a powerful method for synthesizing α,β-unsaturated nitriles, a class of compounds that has shown significant potential as anticancer agents.[2][3] Many of these derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of 2-phenylacrylonitrile derivatives.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 2-phenylacrylonitrile derivatives against various cancer cell lines. While these examples do not contain the 2-fluoro substitution, they demonstrate the potential of this compound class.

Compound IDR Group (on phenylacrylonitrile)Cancer Cell LineIC50 (nM)[2]
1g2a 3,4,5-trimethoxyphenylHCT116 (Colon)5.9
BEL-7402 (Liver)7.8
A549 (Lung)15
HeLa (Cervical)12
CA-4 3,4,5-trimethoxyphenylHCT116 (Colon)2.1
(Positive Control)BEL-7402 (Liver)3.5
Signaling Pathway: Tubulin Polymerization Inhibition

dot graph TubulinInhibition { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Proposed mechanism of action for anticancer 2-phenylacrylonitrile derivatives.[2]

α-Alkylation of the Active Methylene Group

The active methylene group of this compound can be readily alkylated using various alkyl halides under phase-transfer catalysis (PTC) conditions. This reaction allows for the introduction of a wide range of substituents at the α-position, providing a route to diverse chemical scaffolds.

Experimental Protocol: Phase-Transfer Catalyzed α-Alkylation

This protocol is based on a general procedure for the alkylation of phenylacetonitriles.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • 50% Aqueous sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene or another suitable organic solvent

Procedure:

  • To a vigorously stirred solution of this compound (1.0 eq) and the phase-transfer catalyst (e.g., 2 mol%) in the organic solvent, add the 50% aqueous NaOH solution.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Quantitative Data: Alkylation Reaction Yields

The following table provides representative yields for the alkylation of phenylacetonitrile with various alkyl halides under PTC conditions.

Phenylacetonitrile DerivativeAlkyl HalideCatalystYield (%)
PhenylacetonitrileEthyl BromideTBAB78-84[5]
Phenylacetonitrilen-Propyl BromideTBAB~91 (modified conditions)[4]
PhenylacetonitrileBenzyl ChlorideAliquat 336>90

Reduction of the Nitrile to 2-(2-Fluorophenyl)ethylamine

The nitrile group of this compound can be reduced to a primary amine, yielding 2-(2-fluorophenyl)ethylamine. This derivative is a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds, including phenethylamine-based drugs.

Experimental Protocol: Nitrile Reduction with Lithium Aluminum Hydride (LiAlH4)

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate or Rochelle's salt solution for quenching

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess, e.g., 2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 2-(2-fluorophenyl)ethylamine by vacuum distillation.

Synthesis of 5-(2-Fluorobenzyl)tetrazole

The nitrile functionality of this compound can undergo a [2+3] cycloaddition reaction with an azide source to form a tetrazole ring. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[6]

Experimental Protocol: Tetrazole Formation

This protocol is adapted from a general procedure for the synthesis of 5-substituted tetrazoles from nitriles.[6]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride or ammonium chloride

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5-3.0 eq), and triethylamine hydrochloride (1.5-3.0 eq) in DMF.

  • Heat the reaction mixture to a high temperature (e.g., 100-130 °C) and stir for several hours to days, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Conclusion

The derivatization of this compound provides access to a wide array of compounds with significant potential in medicinal chemistry. The protocols outlined in this document for Knoevenagel condensation, α-alkylation, nitrile reduction, and tetrazole formation serve as a foundation for the synthesis of novel derivatives. The incorporation of the 2-fluoro-phenyl motif is a valuable strategy in the design of new therapeutic agents, and the exploration of these and other derivatization pathways is encouraged for the discovery of new drug candidates. Researchers should always perform appropriate safety assessments before carrying out any new experimental procedure.

References

Application Notes and Protocols: 2-Fluorophenylacetonitrile as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-fluorophenylacetonitrile as a key starting material in the synthesis of a variety of heterocyclic compounds. The presence of the fluorine atom and the reactive nitrile group makes this compound a valuable precursor for generating molecular diversity in drug discovery and materials science.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a fluorine atom into these scaffolds can significantly enhance their biological activity and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, with its activated methylene group, offers a versatile entry point for the construction of diverse heterocyclic systems, including thiophenes, pyridines, and pyrazoles. This document outlines key synthetic transformations and provides detailed protocols for their implementation in a laboratory setting.

Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction, leading to the formation of 2-amino-4-(2-fluorophenyl)thiophenes, which are valuable intermediates for further chemical elaboration.

Experimental Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile

This protocol describes the synthesis of a 2-aminothiophene derivative using this compound, a ketone, and elemental sulfur.

Materials:

  • This compound

  • Acetone

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.35 g, 10 mmol) and acetone (0.58 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture with 1 M HCl to pH 5-6, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4-(2-fluorophenyl)thiophene-3-carbonitrile.

Quantitative Data:

ProductStarting MaterialsCatalyst/BaseSolventReaction Time (h)Yield (%)Melting Point (°C)
2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrileThis compound, Acetone, SulfurMorpholineEthanol475-85125-127
2-((2-fluorophenyl)amino)thiophene-3-carbonitrile[1]2-isothiocyanato-1-fluorobenzene, MalononitrileK2CO3DMF128273.9–74.3

Characterization Data for 2-((2-fluorophenyl)amino)thiophene-3-carbonitrile: [1]

  • ¹H NMR (400 MHz, DMSO-d6) δ: 9.26 (s, 1H), 7.32–7.20 (m, 2H), 7.16 (t, J = 7.0 Hz, 1H), 7.13–7.06 (m, 2H), 6.97 (d, J = 5.6 Hz, 1H) ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d6) δ: -125.37 – -125.45 (m) ppm.

  • HRMS (EI) calc. for C₁₁H₇FN₂S⁺: 218.0314, found 218.0313.

Reaction Workflow:

Gewald_Reaction Start This compound + Acetone + Sulfur Reaction Gewald Reaction (Morpholine, Ethanol, Reflux) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile Workup->Product

Gewald reaction workflow.

Synthesis of Substituted Pyridazines

Conceptual Protocol: Synthesis of a 3-Amino-6-(2-fluorophenyl)pyridazine Derivative

This conceptual protocol outlines a potential pathway for the synthesis of a pyridazine derivative from this compound.

Materials:

  • This compound

  • Malononitrile dimer

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Step 1: Synthesis of the dinitrile intermediate. In a flask, react this compound with a suitable three-carbon synthon, such as the malononitrile dimer, in the presence of a base like sodium ethoxide in ethanol. This would form a substituted dinitrile intermediate.

  • Step 2: Cyclization with hydrazine. To the solution containing the dinitrile intermediate, add hydrazine hydrate and heat the mixture to reflux. The cyclization reaction would lead to the formation of the 3-amino-6-(2-fluorophenyl)pyridazine derivative.

  • Work-up and purification. After the reaction is complete, the mixture would be cooled, and the product precipitated by the addition of water. The solid product would be collected by filtration and purified by recrystallization.

Logical Relationship Diagram:

Pyridazine_Synthesis cluster_step1 Step 1: Dinitrile Formation cluster_step2 Step 2: Cyclization A This compound D Substituted Dinitrile Intermediate A->D B Malononitrile Dimer B->D C Base (e.g., NaOEt) C->D F 3-Amino-6-(2-fluorophenyl)pyridazine D->F E Hydrazine Hydrate E->F

Conceptual pathway for pyridazine synthesis.

Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. This compound can be a precursor to β-ketonitriles, which are key intermediates in the synthesis of aminopyrazoles.

Conceptual Protocol: Synthesis of 3-Amino-5-(2-fluorophenyl)pyrazole

This protocol outlines a potential synthesis of a pyrazole derivative starting from this compound.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

Procedure:

  • Step 1: Formation of a β-ketonitrile. Condense this compound with ethyl acetate in the presence of a strong base like sodium ethoxide to form 3-(2-fluorophenyl)-3-oxopropanenitrile.

  • Step 2: Cyclization with hydrazine. React the resulting β-ketonitrile with hydrazine hydrate in ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Refluxing the mixture will lead to the formation of the 3-amino-5-(2-fluorophenyl)pyrazole.

  • Work-up and purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the product, which is collected by filtration and can be purified by recrystallization.

Experimental Workflow Diagram:

Pyrazole_Synthesis_Workflow Start This compound + Ethyl Acetate Step1 Claisen Condensation (NaOEt, Ethanol) Start->Step1 Intermediate 3-(2-Fluorophenyl)-3-oxopropanenitrile Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate Intermediate->Step2 Product 3-Amino-5-(2-fluorophenyl)pyrazole Step2->Product

Workflow for the synthesis of a pyrazole derivative.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a range of fluorinated heterocyclic compounds. The protocols and conceptual pathways outlined in this document demonstrate its utility in constructing thiophene, pyridazine, and pyrazole ring systems. These application notes serve as a guide for researchers in medicinal chemistry and materials science to explore the chemical space of fluorinated heterocycles for the development of novel and improved functional molecules. Further exploration of multicomponent reactions and novel cyclization strategies involving this compound is encouraged to expand the library of accessible heterocyclic scaffolds.

References

Experimental Protocols for Reactions Involving 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 2-fluorophenylacetonitrile, a versatile building block in organic synthesis. The protocols outlined below cover α-alkylation, Knoevenagel condensation, catalytic hydrogenation, and hydrolysis, offering a comprehensive guide for the synthesis of various derivatives.

α-Alkylation of this compound

The α-alkylation of this compound is a fundamental carbon-carbon bond-forming reaction to introduce alkyl substituents at the benzylic position. Two effective methods are presented: a copper-catalyzed reaction with benzyl alcohols and a base-promoted alkylation using alcohols.

Protocol 1: Copper-Catalyzed α-Alkylation with Benzyl Alcohol

This protocol describes a user-friendly method for the α-alkylation of aryl acetonitriles utilizing an in situ formed copper-based catalytic system.

Experimental Workflow:

G start Start setup Set up a flame-dried J. Young tube under Argon atmosphere start->setup add_catalyst Add CuCl2 (5 mol%), t-BuOK (30 mol%), and a solution of TMEDA (5 mol%) in toluene setup->add_catalyst stir1 Stir for 5 minutes add_catalyst->stir1 add_reagents Add this compound (0.5 mmol) and Benzyl Alcohol (1 mmol) stir1->add_reagents heat Heat the sealed tube at 140°C for 24 hours add_reagents->heat cool Cool to room temperature heat->cool workup Add ethyl acetate and filter through a short plug of silica gel cool->workup end End: Purified Product workup->end

Caption: Workflow for Copper-Catalyzed α-Alkylation.

Materials:

  • This compound

  • Benzyl alcohol

  • Anhydrous Copper(II) chloride (CuCl₂)

  • Potassium tert-butoxide (t-BuOK)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Ethyl acetate

  • Argon gas

  • J. Young tube or other suitable sealed reaction vessel

  • Standard Schlenk line techniques and glassware

Procedure:

  • Under an argon atmosphere, charge a flame-dried J. Young tube with anhydrous CuCl₂ (5 mol %), t-BuOK (30 mol %), and a solution of TMEDA (5 mol %) in toluene (1 mL).

  • Stir the mixture for 5 minutes until the solids are partially dissolved.

  • Add this compound (0.5 mmol) and benzyl alcohol (1 mmol) to the reaction mixture.

  • Seal the tube and heat it in a preheated oil bath at 140°C for 24 hours.

  • After cooling to room temperature, add ethyl acetate and filter the mixture through a short plug of silica gel to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure and the crude product purified by flash column chromatography.

Quantitative Data:

EntryArylacetonitrileAlcoholCatalyst SystemTemp (°C)Time (h)Yield (%)
1This compoundBenzyl alcoholCuCl₂/TMEDA/t-BuOK14024Up to 99% (reported for phenylacetonitrile)
Protocol 2: Base-Promoted α-Alkylation with Alcohols

This protocol offers a transition-metal-free alternative for the α-alkylation of arylacetonitriles.

Experimental Workflow:

G start Start setup Charge a Schlenk flask with KOtBu, this compound, an alcohol, and toluene start->setup seal Seal the flask setup->seal heat Heat at 120°C for the specified time seal->heat cool Cool to room temperature heat->cool workup Pass the reaction mixture through a small pad of silica cool->workup end End: Purified Product workup->end

Caption: Workflow for Base-Promoted α-Alkylation.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Potassium tert-butoxide (KOtBu)

  • Toluene

  • Schlenk flask

Procedure:

  • In a Schlenk flask open to the air, add KOtBu (0.348 mmol), this compound (0.435 mmol), the desired alcohol (1.30 mmol), and toluene (10 mL).

  • Seal the flask and place it in a preheated oil bath at 120°C.

  • Heat the reaction for the appropriate amount of time (typically 3-12 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pass the reaction mixture through a small pad of silica gel to remove the base.

  • The filtrate can be concentrated and the product purified by column chromatography.

Quantitative Data:

EntryArylacetonitrileAlcoholBaseTemp (°C)Time (h)Yield (%)
1This compoundBenzyl alcoholKOtBu1203-12Good to excellent yields reported for similar substrates

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond by reacting an active methylene compound, such as this compound, with an aldehyde or ketone.

Protocol 3: Knoevenagel Condensation with Benzaldehyde

This protocol details a straightforward procedure for the synthesis of 2-(2-fluorophenyl)-3-phenylacrylonitrile.

Experimental Workflow:

G start Start dissolve Dissolve this compound and Benzaldehyde in ethanol start->dissolve add_catalyst Add a catalytic amount of piperidine dissolve->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC stir->monitor precipitate Collect precipitated product by vacuum filtration monitor->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry end End: Purified Product dry->end

Caption: Workflow for Knoevenagel Condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Quantitative Data:

EntryAldehydeActive Methylene CompoundCatalystSolventYield (%)
1BenzaldehydeThis compoundPiperidineEthanolHigh yields are typical for this reaction

Catalytic Hydrogenation

Catalytic hydrogenation of the nitrile group in this compound yields the corresponding primary amine, 2-(2-fluorophenyl)ethanamine, a valuable intermediate in medicinal chemistry.

Protocol 4: Raney Nickel Catalyzed Hydrogenation

This protocol provides a general procedure for the hydrogenation of a nitrile using Raney Nickel as the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid (e.g., water or ethanol).

Experimental Workflow:

G start Start setup Charge a hydrogenation vessel with a solution of this compound in ethanol start->setup add_catalyst Carefully add wet Raney Nickel catalyst setup->add_catalyst pressurize Seal the vessel and pressurize with hydrogen gas add_catalyst->pressurize stir Stir vigorously at room temperature or with gentle heating pressurize->stir monitor Monitor hydrogen uptake stir->monitor depressurize Depressurize and purge with inert gas monitor->depressurize filter Filter the catalyst through Celite depressurize->filter concentrate Concentrate the filtrate filter->concentrate end End: Crude Product concentrate->end

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of wet Raney Nickel. The catalyst should be washed with ethanol prior to use to remove water.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be required for less reactive substrates.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the catalyst from becoming pyrophoric.

  • The filtrate can be concentrated under reduced pressure to yield the crude amine product, which can be further purified by distillation or crystallization of a salt.

Quantitative Data:

EntrySubstrateCatalystSolventPressure (psi)Temperature (°C)
1This compoundRaney NickelEthanol~50Room Temperature

Hydrolysis to Carboxylic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford 2-fluorophenylacetic acid, another important synthetic intermediate.

Protocol 5: Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of a nitrile to a carboxylic acid using a strong acid.

Experimental Workflow:

G start Start mix Combine this compound with aqueous sulfuric acid start->mix heat Heat the mixture to reflux mix->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool extract Extract the product with an organic solvent cool->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate to yield the crude product dry->concentrate end End: Crude 2-Fluorophenylacetic acid concentrate->end

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a solution (e.g., 50% v/v).

  • Add this compound to the aqueous acid solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with several portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluorophenylacetic acid.

  • The product can be purified by recrystallization.

Quantitative Data:

EntrySubstrateConditionsProduct
1This compoundAqueous H₂SO₄, Reflux2-Fluorophenylacetic acid

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols for the Purification of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide, is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The purity of this reagent is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles of the final product, and overall process efficiency. This document provides detailed protocols for the most common and effective purification techniques for this compound: vacuum distillation and column chromatography. Additionally, it discusses the potential for low-temperature crystallization and provides protocols for purity assessment using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physical properties of this compound is essential for designing appropriate purification strategies.

PropertyValueSource
Molecular Formula C₈H₆FN--INVALID-LINK--
Molecular Weight 135.14 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 114-117 °C at 20 mmHg--INVALID-LINK--
235 °C at 760 mmHg--INVALID-LINK--
Density ~1.059 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D ~1.5009--INVALID-LINK--

Comparison of Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Below is a comparative summary of the expected outcomes for each technique.

TechniqueTypical Starting PurityAchievable PurityKey AdvantagesKey Disadvantages
Vacuum Distillation 90-97%>99%- Effective for removing non-volatile impurities and solvents. - Scalable for large quantities.- May not separate impurities with similar boiling points. - Requires specialized equipment.
Column Chromatography 90-97%>99.5%- High resolution for separating closely related impurities. - Adaptable to various scales.- Can be time-consuming and solvent-intensive. - Potential for product loss on the stationary phase.
Low-Temperature Crystallization >95%>99.8% (potential)- Can yield very high purity material. - Cost-effective if a suitable solvent is found.- Not always feasible for liquids. - Requires significant method development.

Experimental Protocols

Protocol 1: Vacuum Distillation

Vacuum distillation is the most common method for purifying this compound on a laboratory and industrial scale. It is particularly effective at removing starting materials, high-boiling byproducts, and inorganic salts.

G Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_finish Completion A Assemble distillation apparatus B Charge flask with crude 2-F-PhACN A->B C Add boiling chips or stir bar B->C D Apply vacuum (e.g., 20 mmHg) C->D E Heat the distillation flask gently D->E F Collect forerun (low-boiling impurities) E->F G Collect main fraction at 114-117 °C F->G H Stop heating and cool the system G->H I Vent the apparatus to atmospheric pressure H->I J Collect and store the purified product I->J

Caption: Workflow for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound (typically no more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle. If using a stir bar, ensure it is stirring at a moderate speed.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction in a separate receiving flask. This fraction may contain residual solvents or volatile impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point (114-117 °C at 20 mmHg), switch to a clean receiving flask to collect the purified this compound.[1]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool under vacuum.

  • Venting: Once cooled, slowly and carefully vent the apparatus to atmospheric pressure.

  • Storage: Transfer the purified product to a clean, dry, and properly labeled container.

Protocol 2: Silica Gel Column Chromatography

For the removal of impurities with similar polarity to the product, silica gel column chromatography is a highly effective technique.

G Workflow for Column Chromatography cluster_prep Preparation cluster_elution Elution cluster_finish Isolation A Select eluent system via TLC B Pack column with silica gel slurry A->B C Load crude product onto the column B->C D Elute with the chosen solvent system C->D E Collect fractions sequentially D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Remove solvent via rotary evaporation G->H I Dry the product under vacuum H->I

Caption: Workflow for the purification of this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show the product spot with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Collect the eluting solvent in fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the purified liquid under high vacuum to remove any residual solvent.

Protocol 3: Purity Assessment

Accurate determination of purity is essential to validate the success of the purification process. GC and HPLC are the preferred methods.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is well-suited for analyzing the purity of volatile compounds like this compound.

Suggested GC Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or similar 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection: 1 µL of a dilute solution (e.g., 1 mg/mL in ethyl acetate), split injection.

Data Analysis: Purity is typically determined by the area percent method, where the area of the product peak is divided by the total area of all peaks in the chromatogram.

Principle: HPLC separates compounds based on their partitioning between a stationary phase (in a column) and a liquid mobile phase. A reverse-phase method is generally suitable for this compound.

Suggested HPLC Conditions (adapted from benzyl cyanide methods): [2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.

    • Example Gradient: Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm or 264 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL of a dilute solution (e.g., 0.5 mg/mL in mobile phase).

Data Analysis: Similar to GC, purity is determined by the area percent of the main peak relative to the total peak area in the chromatogram.

G Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare standard and sample solutions B Filter solutions (if necessary) A->B C Set up GC or HPLC instrument B->C D Inject standard(s) to verify performance C->D E Inject purified sample(s) D->E F Integrate peaks in the chromatogram E->F G Calculate purity (Area % Report) F->G H Document results G->H

Caption: General workflow for purity assessment by GC or HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluorophenylacetonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible CauseTroubleshooting Step
Inefficient Cyanation Reaction Ensure the cyanide source (e.g., NaCN, KCN) is fresh and anhydrous. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilic substitution, especially in a biphasic system. The use of ionic liquids as solvents has been shown to improve yields in similar reactions.[1]
Poor Quality Starting Material (2-Fluorobenzyl Halide) Verify the purity of the 2-fluorobenzyl halide (e.g., chloride or bromide) by techniques like NMR or GC-MS. Impurities can lead to side reactions and lower yields.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the cyanation of benzyl halides, temperatures are often elevated (e.g., 70-90°C) to ensure a reasonable reaction rate.[1][2] Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific conditions.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with the cyanide source and potentially lead to the formation of byproducts.[3][4]

Problem 2: Formation of Significant Byproducts

Possible CauseTroubleshooting Step
Hydrolysis of the Nitrile Group The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases and water.[4] Ensure the workup procedure is performed under neutral or slightly acidic/basic conditions and minimize exposure to water at elevated temperatures.
Elimination Reactions Depending on the base and solvent system used, elimination reactions of the 2-fluorobenzyl halide to form 2-fluorostyrene derivatives could be a competing pathway, although this is generally less common for benzyl halides. Using a non-hindered, nucleophilic cyanide source and avoiding overly strong, sterically hindered bases can minimize this.
Polymerization Harsh reaction conditions, such as very high temperatures or the presence of strong Lewis acids, can sometimes lead to the formation of polymeric materials.[3]

Problem 3: Difficulty in Product Purification

Possible CauseTroubleshooting Step
Co-distillation with Solvent If the boiling point of the product is close to that of the solvent, separation by simple distillation can be challenging. Choose a solvent with a significantly different boiling point from this compound (boiling point: 114-117 °C/20 mmHg).[5] Toluene is a common solvent in similar syntheses.[2]
Presence of Colored Impurities Overheating during distillation or workup can lead to the formation of colored degradation products.[4] Purification by vacuum distillation is recommended to reduce the boiling point and minimize thermal degradation.[2] If distillation is insufficient, column chromatography on silica gel can be an effective method for removing polar impurities.[3]
Incomplete Removal of Catalyst If a phase-transfer catalyst is used, ensure it is effectively removed during the workup, typically by washing the organic layer with water or brine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and straightforward method for synthesizing this compound is through the nucleophilic substitution of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a standard SN2 reaction.[6] Alternative methods might involve multi-step sequences starting from other precursors, but the direct cyanation of the benzyl halide is often preferred for its efficiency.

Q2: How can I improve the yield of the cyanation reaction?

A2: To improve the yield, consider the following:

  • Solvent Choice: Using a polar aprotic solvent like DMSO or DMF can accelerate SN2 reactions. Alternatively, the use of ionic liquids has been reported to give high yields in the synthesis of similar fluorinated phenylacetonitriles.[1]

  • Catalyst: Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially when using a two-phase system (e.g., an organic solvent and an aqueous solution of the cyanide salt).[2]

  • Reaction Conditions: Optimize the reaction temperature and time by monitoring the reaction progress using TLC or GC.

Q3: What are the typical reaction conditions for the synthesis of fluorinated phenylacetonitriles?

A3: While specific conditions can vary, a general protocol involves reacting the fluorinated benzyl halide with a slight excess of sodium or potassium cyanide in a suitable solvent. For instance, in the synthesis of a trifluorophenylacetonitrile, the reaction was carried out at 70°C for 2 hours in an ionic liquid.[1] In another example for 4-fluorophenylacetonitrile, the cyanation was performed at 90°C for 3 hours in a toluene/water biphasic system with a phase-transfer catalyst.[2]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, efforts have been made to develop greener synthetic methods. The use of ionic liquids as recyclable solvents is one such approach.[1] Additionally, electrochemical methods have been explored for the cyanation of benzylic positions, which can reduce the need for stoichiometric reagents.[7]

Experimental Protocols

Example Protocol: Synthesis of 4-Fluorophenylacetonitrile (Adaptable for this compound)

This protocol for the synthesis of the 4-fluoro isomer can be adapted for the 2-fluoro isomer, with potential adjustments to reaction times and temperatures.

Step 1: Reduction of p-Fluorobenzaldehyde (Example of a multi-step synthesis starting from the aldehyde)

  • In a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of p-fluorobenzaldehyde.

  • With stirring, add 1 g of benzyltriethylammonium chloride in batches.

  • Gradually add 2 g (0.036 mol) of potassium borohydride while keeping the temperature below 30°C.

  • After the addition is complete, stir the mixture at 30°C for 5 hours.

  • Separate the organic phase and extract the aqueous phase with toluene (50 mL x 2).

  • Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of p-fluorobenzyl alcohol.[2]

Step 2: Chlorination and Cyanation

  • To the toluene solution of the alcohol, add 15 g (0.126 mol) of thionyl chloride dropwise at a controlled temperature.

  • After the addition, maintain the reaction at 50°C for 1 hour.

  • Add 50 mL of water and a 10% sodium carbonate solution to adjust the pH to 7-8.

  • Separate the organic phase and wash it with water (30 mL x 2) to get a toluene solution of the chlorobenzyl compound.

  • Transfer the toluene solution to a 250 mL four-necked flask, and add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide.

  • Heat the mixture to 90°C and stir vigorously for 3 hours.[2]

Step 3: Workup and Purification

  • After cooling, separate the toluene layer.

  • Extract the aqueous phase with toluene (50 mL x 2).

  • Combine the organic phases, wash with water (50 mL x 2), and dry with anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure at a temperature below 60°C.

  • Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point to obtain the final product. For 4-fluorophenylacetonitrile, the fraction is collected at 93-98°C/1.3 kPa.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Fluorinated Phenylacetonitrile Synthesis

CompoundStarting MaterialCyanide SourceSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
4-Fluorophenylacetonitrilep-FluorobenzaldehydeNaCNToluene/WaterBenzyltriethylammonium chloride90362.1[2]
2,4,5-Trifluoro-phenylacetonitrile2,4,5-Trifluorobenzyl chlorideNaCNIonic LiquidNone70283.6[1]

Visualizations

experimental_workflow start Start: 2-Fluorobenzyl Halide reagents NaCN or KCN Solvent (e.g., Toluene/Water, Ionic Liquid) Phase-Transfer Catalyst (optional) start->reagents Add reaction Cyanation Reaction (e.g., 70-90°C, 2-3h) reagents->reaction Initiate workup Workup (Phase Separation, Washes) reaction->workup Quench & Extract purification Purification (Vacuum Distillation) workup->purification Isolate Crude product Product: this compound purification->product Obtain Pure

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inefficient Cyanation start->cause1 cause2 Poor Starting Material start->cause2 cause3 Suboptimal Temperature start->cause3 cause_moisture Moisture Contamination start->cause_moisture solution1 Use Phase-Transfer Catalyst or Ionic Liquid cause1->solution1 solution2 Verify Purity (NMR, GC-MS) cause2->solution2 solution3 Optimize Temperature via Reaction Monitoring (TLC, GC) cause3->solution3 solution_moisture Use Anhydrous Reagents and Dry Glassware cause_moisture->solution_moisture

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Technical Support Center: Optimization of Cyanation Reactions for 2-Fluorobenzyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the cyanation of 2-fluorobenzyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyanation of 2-fluorobenzyl halides?

A1: The cyanation of 2-fluorobenzyl halides, such as 2-fluorobenzyl chloride or bromide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the halide leaving group.[1] For this reaction to be efficient, conditions that favor the SN2 pathway should be employed.

Q2: Which cyanide salt should I use: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)?

A2: Both NaCN and KCN can be effective for this reaction. The choice often depends on solubility in the chosen solvent system and cost. In many standard procedures, NaCN is used in aqueous alcohol solutions.[2] It is crucial to use powdered sodium cyanide to ensure better dissolution and reactivity.[2]

Q3: What are the primary safety precautions when working with cyanide reagents?

A3: Cyanide salts and their solutions are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware that comes into contact with cyanide should be decontaminated with bleach solution.[3] Be aware of the potential for the formation of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction is showing low to no conversion of the 2-fluorobenzyl halide to the desired cyanide product. What are the possible causes and solutions?

A: Low conversion can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Poor Solubility of Reactants: The mutual insolubility of the organic substrate (2-fluorobenzyl halide) and the inorganic cyanide salt is a common issue.

    • Solution: Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to facilitate the transfer of the cyanide anion into the organic phase.[4] PTCs can significantly accelerate the reaction and improve yields.[4] Alternatively, using a polar aprotic solvent like DMSO or DMF can help to dissolve the cyanide salt.[5]

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Heating the reaction mixture is typically required. A common approach is to heat the reaction to reflux.[2] The optimal temperature will depend on the solvent used. For instance, a reaction using p-chlorobenzyl chloride and sodium cyanide with a PTC was successful at 70-90°C.[6]

  • Presence of Water Leading to Side Reactions: While some protocols use aqueous-organic solvent mixtures, excess water can lead to the hydrolysis of the nitrile product to the corresponding carboxylic acid or formation of 2-fluorobenzyl alcohol.

    • Solution: Ensure that if an anhydrous solvent is intended, it is properly dried. If using a biphasic system, control the amount of water.

  • Poor Quality of Starting Material: The purity of the 2-fluorobenzyl halide can impact the reaction outcome.

    • Solution: Ensure the starting material is pure. Impurities can interfere with the reaction. The quality of benzyl chloride has been shown to markedly affect the yield of benzyl cyanide.[2]

Formation of Side Products

Q: I am observing significant amounts of an unknown byproduct in my reaction mixture. What could it be and how can I minimize its formation?

A: The formation of byproducts is a common challenge. Here are some possibilities:

  • 2-Fluorobenzyl Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While the cyanide product is typically favored, the formation of the isocyanide isomer can occur.

    • Minimization: The choice of cyanide salt can influence the outcome. Generally, alkali metal cyanides like NaCN and KCN favor the formation of the nitrile. The isocyanide can often be removed during purification. One method involves washing the crude product with warm 50% sulfuric acid.[2]

  • Dibenzylated Product: If the product, 2-fluorobenzyl cyanide, is deprotonated at the alpha-carbon, it can act as a nucleophile and react with another molecule of 2-fluorobenzyl halide, leading to a dibenzylated byproduct.

    • Minimization: This is more likely to occur with a large excess of the benzyl halide or under strongly basic conditions. Use a slight excess of the cyanide salt and monitor the reaction progress to avoid prolonged reaction times.

  • Elimination Products: Although less common for benzylic systems compared to other alkyl halides, elimination reactions to form stilbene-like derivatives can occur under strongly basic conditions.

    • Minimization: Careful control of the base concentration and reaction temperature can help to avoid this side reaction.

Experimental Protocols & Data

General Experimental Protocol for Cyanation using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-fluorobenzyl halide (1.0 eq).

  • Add a suitable organic solvent (e.g., toluene).

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.1 - 1.5 eq).

  • Add the aqueous sodium cyanide solution to the reaction flask.

  • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Heat the biphasic mixture to 70-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data from Literature

The following tables summarize reaction conditions and yields for the cyanation of various benzyl halides, providing a reference for optimization.

Table 1: Cyanation of Substituted Benzyl Chlorides using NaCN

SubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideNaCN in 95% Ethanol/WaterReflux480-90[2]
p-Chlorobenzyl chlorideTBAC (0.12 mol%) / Water703100 (conversion)[6]
p-Chlorobenzyl chlorideTBAC (0.12 mol%) / Water853100 (conversion)[6]

Table 2: Copper-Catalyzed Cyanation of Substituted Benzyl Chlorides using K₄[Fe(CN)₆]

SubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
p-Fluorobenzyl chlorideCuI / Toluene1802085
o-Methylbenzyl chlorideCuI / Toluene1802082
m-Methylbenzyl chlorideCuI / Toluene1802076
p-Chlorobenzyl chlorideCuI / Toluene1802048
2,4,6-Trimethylbenzyl chlorideCuI / Toluene1802064

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-Fluorobenzyl Halide, Solvent, and PTC add_cn Add Aqueous Cyanide Solution start->add_cn heat Heat with Vigorous Stirring (e.g., 70-90°C) add_cn->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool separate Separate Organic Layer cool->separate wash Wash with Water & Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Pure 2-Fluorobenzyl Cyanide purify->end

Caption: General experimental workflow for the phase-transfer catalyzed cyanation of 2-fluorobenzyl halide.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield q_solubility Are reactants fully soluble? start->q_solubility q_temp Is reaction temperature adequate? start->q_temp q_water Is water interfering? start->q_water q_purity Are starting materials pure? start->q_purity sol_ptc Use Phase-Transfer Catalyst (PTC) or a polar aprotic solvent. q_solubility->sol_ptc sol_heat Increase temperature or reflux. q_temp->sol_heat sol_anhydrous Use anhydrous solvents or control water content. q_water->sol_anhydrous sol_purify_sm Purify starting materials. q_purity->sol_purify_sm

Caption: Troubleshooting decision tree for low yield in the cyanation of 2-fluorobenzyl halide.

References

Technical Support Center: 2-Fluorophenylacetonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluorophenylacetonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, when prepared via the common method of reacting 2-fluorobenzyl chloride with a cyanide salt (such as sodium or potassium cyanide), the following impurities are frequently encountered:

  • Unreacted 2-Fluorobenzyl Chloride: The starting material may not have fully reacted.

  • 2-Fluorobenzyl Isocyanide: This is a common isomeric byproduct in nitrile syntheses, formed because the cyanide ion is an ambident nucleophile.[1]

  • 2-Fluorophenylacetamide: This can form from the partial hydrolysis of the nitrile group during the reaction or workup.

  • 2-Fluorophenylacetic Acid: This results from the complete hydrolysis of the nitrile group.

  • Solvent Residues: Residual solvents from the reaction or extraction steps may also be present.

Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of minor, highly colored impurities or degradation products. The formation of isocyanide byproducts can also contribute to a disagreeable odor and color development over time.[2] Purification by vacuum distillation or column chromatography is typically effective in removing these colored impurities. If the discoloration persists after initial purification, a second purification step or treatment with activated carbon during recrystallization may be necessary.

Q3: I am having trouble separating this compound from its isocyanide isomer. What is the best approach?

A3: Separating nitrile and isocyanide isomers can be challenging due to their similar physical properties.

  • Acid Wash: A common method to remove isocyanides is to wash the crude product with warm, dilute sulfuric acid. The isocyanide is more readily hydrolyzed under these conditions than the nitrile.[2]

  • Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure can sometimes separate the two isomers, although their boiling points may be very close.

  • Column Chromatography: A well-optimized column chromatography system can also be effective.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[3] Some sources recommend refrigeration (2-8°C) for long-term storage to minimize degradation.[4][5]

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Low yield of purified product.

Possible CauseTroubleshooting Step
System Leaks Ensure all joints are properly sealed with high-vacuum grease. Check for cracks in glassware.
Distillation Rate Too High Reduce the heating rate to allow for proper fractionation.
Incorrect Pressure Verify the vacuum pump is achieving the desired pressure. Check for leaks in the vacuum line.
Product Decomposition High temperatures can cause decomposition. Use a lower pressure to reduce the boiling point.

Problem: Product is still impure after distillation.

Possible CauseTroubleshooting Step
Inefficient Fractionation Use a fractionating column (e.g., Vigreux or packed column) to improve separation.
Co-distillation with Impurity If an impurity has a very similar boiling point, a different purification method like column chromatography may be necessary.
Bumping Vigorous boiling can carry less volatile impurities into the distillate. Ensure smooth boiling with a stir bar or boiling chips.
Purification by Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible CauseTroubleshooting Step
Incorrect Solvent System The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation between your product and impurities (aim for an Rf of 0.2-0.4 for the product).[6]
Column Overloading Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.
Improper Column Packing Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
Compound Tailing For basic compounds that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[7]

Problem: Product does not elute from the column.

Possible CauseTroubleshooting Step
Solvent System is Not Polar Enough Gradually increase the polarity of the eluent.
Compound is Decomposing on the Silica Gel Test the stability of your compound on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or a different purification method.[8]
Purification by Recrystallization

Problem: No crystals form upon cooling.

Possible CauseTroubleshooting Step
Solution is Not Saturated The solution is too dilute. Boil off some of the solvent to concentrate the solution and try cooling again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a two-solvent system.

Problem: Oiling out (product separates as a liquid instead of crystals).

Possible CauseTroubleshooting Step
Cooling Too Rapidly Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High Concentration of Impurities Impurities can lower the melting point of the mixture. Try a preliminary purification step like a wash or a quick filtration through a silica plug.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the solute. Choose a lower-boiling solvent.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 135.14114-117 °C at 20 mmHgThe desired product.
2-Fluorobenzyl Chloride144.57~178-180 °C at 760 mmHgUnreacted starting material.
2-Fluorobenzyl Isocyanide135.14Likely similar to the nitrileIsomeric byproduct.[4][5]
2-Fluorophenylacetamide153.15Higher than the nitrileHydrolysis byproduct.
2-Fluorophenylacetic Acid154.14235-237 °C at 760 mmHgHydrolysis byproduct.

Table 2: Suggested Solvent Systems for Column Chromatography

PolaritySolvent System (v/v)Typical Application
Low to Medium5-20% Ethyl Acetate in HexanesGood starting point for separating this compound from less polar impurities.
Medium20-50% Ethyl Acetate in HexanesFor eluting this compound if it has a low Rf in less polar systems.
Medium to High1-5% Methanol in DichloromethaneFor more polar impurities or if the product is strongly retained on the column.[9]

Experimental Protocols

Detailed Methodology for Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are lightly greased with high-vacuum grease. Use a stir bar in the distilling flask for smooth boiling.

  • Sample Charging: Charge the crude this compound into the distilling flask, filling it to no more than two-thirds of its volume.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (a good starting point is around 20 mmHg).

  • Heating: Once the pressure is stable, begin heating the distilling flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Then, collect the main fraction of this compound at the expected boiling temperature for the given pressure (e.g., 114-117 °C at 20 mmHg).

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Detailed Methodology for Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Detailed Methodology for Recrystallization (Solvent Screening Approach)
  • Solvent Selection: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures like ethanol/water).

  • Cooling and Observation: Allow the test tubes to cool slowly to room temperature, then in an ice bath. Observe which solvent or solvent system yields good quality crystals with minimal soluble product at low temperature.

  • Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Purification Troubleshooting Workflow for this compound Purification start Crude this compound distillation Vacuum Distillation start->distillation Primary Method check_purity Check Purity (GC/HPLC/NMR) distillation->check_purity column_chrom Column Chromatography column_chrom->check_purity recrystallization Recrystallization recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity > 99% impure Product Still Impure check_purity->impure Purity < 99% identify_impurity Identify Impurity (e.g., GC-MS) impure->identify_impurity repeat_purification Repeat Purification or Choose Alternative Method impure->repeat_purification General Impurities identify_impurity->column_chrom Close-boiling impurities identify_impurity->recrystallization Solid impurities acid_wash Acid Wash (for isocyanide) identify_impurity->acid_wash Isocyanide detected acid_wash->distillation repeat_purification->start

Caption: A logical workflow for troubleshooting the purification of this compound.

References

stability of 2-Fluorophenylacetonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluorophenylacetonitrile under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under standard laboratory conditions (ambient temperature and pressure, protected from light). However, it may degrade under extreme pH or high-temperature conditions.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Reactions with these reagents can be exothermic and may lead to vigorous, unpredictable reactions.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include hydrolysis of the nitrile group under acidic or basic conditions to form 2-fluorophenylacetamide and subsequently 2-fluorophenylacetic acid. It is also susceptible to oxidation at the benzylic position and reduction of the nitrile group.

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction involving this compound.
Possible Cause Troubleshooting Step
Degradation due to pH Ensure the reaction medium is neutral if hydrolysis is not desired. Use appropriate buffers to maintain pH. If acidic or basic conditions are necessary for other transformations, consider protecting the nitrile group or performing the reaction at a lower temperature to minimize hydrolysis.
Oxidative degradation If oxidizing agents are present, or if the reaction is exposed to air for extended periods at elevated temperatures, oxidation of the benzylic carbon may occur. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Incompatible Reagents Review all reagents in the reaction mixture for compatibility with nitriles and fluorinated aromatic compounds. Consult literature for potential side reactions.
Issue 2: Low yield or incomplete reaction.
Possible Cause Troubleshooting Step
Thermal Degradation If the reaction is performed at high temperatures, thermal decomposition may be a contributing factor. Attempt the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration.
Reagent Instability Ensure that the this compound used is of high purity and has been stored correctly. Impurities can inhibit reactions or lead to side products.
Reaction Conditions Optimize reaction parameters such as solvent, temperature, and catalyst loading. Some reactions may require specific conditions to proceed efficiently.

Stability Under Different Reaction Conditions

Acidic Conditions

Q: How stable is this compound in acidic solutions?

A: this compound is susceptible to hydrolysis in acidic conditions, which converts the nitrile group to a carboxylic acid. The rate of hydrolysis is dependent on the acid concentration and temperature.

Quantitative Data Summary: Acidic Hydrolysis

Condition Time (hours) Degradation (%) Major Degradant
1M HCl, 25°C24~52-Fluorophenylacetamide
1M HCl, 60°C24~252-Fluorophenylacetic acid
5M H₂SO₄, 60°C12~402-Fluorophenylacetic acid

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve 100 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and the desired aqueous acid solution (e.g., 1M HCl).

  • Stir the solution at the desired temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the samples by a validated HPLC method to quantify the amount of remaining this compound and the formation of degradation products.

Acid_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Dissolve this compound in Acetonitrile/Acid Solution B Stir at Defined Temperature A->B C Withdraw Aliquots B->C D Neutralize with Base C->D E HPLC Analysis D->E Basic_Hydrolysis_Logical_Relationship Start This compound in Basic Solution Intermediate Hydrolysis of Nitrile Start->Intermediate Increased pH Increased Temperature Product1 2-Fluorophenylacetamide (Intermediate) Intermediate->Product1 Initial Stage Product2 2-Fluorophenylacetic Acid (Final Product) Product1->Product2 Further Hydrolysis Stability_Testing_Logic cluster_conditions Stress Conditions cluster_outcomes Potential Outcomes Acid Acidic Hydrolysis Hydrolysis to Acid Acid->Hydrolysis Base Basic Base->Hydrolysis Oxidative Oxidative Oxidation Benzylic Oxidation Oxidative->Oxidation Reductive Reductive Reduction Reduction to Amine Reductive->Reduction Thermal Thermal Decomposition Decomposition Thermal->Decomposition Photolytic Photolytic Photolytic->Decomposition No_Change Stable Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Reductive Compound->Thermal Compound->Photolytic

Technical Support Center: Identifying Impurities in 2-Fluorophenylacetonitrile by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Fluorophenylacetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to see in my this compound sample?

A1: Impurities in this compound often originate from the synthetic route. A common synthesis involves the reaction of 2-fluorobenzyl bromide with sodium cyanide. Therefore, you might encounter:

  • Unreacted Starting Materials: 2-fluorobenzyl bromide.

  • Side Products: 2-fluorobenzaldehyde (from oxidation of 2-fluorobenzyl alcohol or hydrolysis of an intermediate), 2-fluorobenzoic acid (from further oxidation), and 2-fluorobenzyl alcohol (from hydrolysis of 2-fluorobenzyl bromide).

  • Residual Solvents: Solvents used during the reaction and workup, such as toluene, ethanol, or ethyl acetate.

Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-8.0 ppm). How can I identify the impurity?

A2: The aromatic region can be complex. First, compare the observed peaks with the expected signals for this compound (see Table 1). If additional signals are present, consider the following:

  • 2-Fluorobenzaldehyde: Look for a characteristic aldehyde proton signal between 9.5 and 10.5 ppm. The aromatic signals will also differ from your product.[1]

  • 2-Fluorobenzoic Acid: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm. The aromatic signals will also be distinct.[2][3]

  • 2-Fluorobenzyl Alcohol: The benzylic protons will appear as a singlet around 4.7 ppm, and there will be a broad signal for the hydroxyl proton which can be exchanged with D₂O.[4]

  • 2-Fluorobenzyl Bromide: The benzylic protons will be a singlet around 4.5 ppm.

Refer to the chemical shift tables (Tables 2-5) for detailed comparisons.

Q3: I see a singlet around 3.7 ppm in my ¹H NMR. What could it be?

A3: A singlet around 3.7 ppm is the characteristic chemical shift for the benzylic protons (-CH₂CN) of this compound.[5] Ensure the integration of this peak relative to the aromatic protons is correct (2H for the singlet). If the integration is off, it might indicate the presence of other impurities.

Q4: How can I confirm the presence of residual solvents?

A4: Residual solvents have characteristic chemical shifts in ¹H NMR. For example:

  • Toluene: Aromatic signals around 7.2 ppm and a methyl singlet around 2.3 ppm.

  • Ethanol: A triplet around 1.2 ppm and a quartet around 3.7 ppm. The OH proton signal can vary.

  • Ethyl Acetate: A triplet around 1.2 ppm, a quartet around 4.1 ppm, and a singlet around 2.0 ppm.

Consult a comprehensive table of NMR solvent impurities for exact chemical shifts in your deuterated solvent.[6][7][8][9]

Q5: My baseline is noisy and the peaks are broad. What should I do?

A5: A noisy baseline and broad peaks can result from several factors:

  • Low Sample Concentration: Ensure you have a sufficient amount of your compound dissolved. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually adequate.[10]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Modern spectrometers have automated shimming routines that are usually effective.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, try washing your glassware thoroughly or using a chelating agent.

  • Incomplete Dissolution: Make sure your sample is fully dissolved in the NMR solvent.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying impurities in your this compound sample using NMR.

Diagram: Impurity Identification Workflow

Impurity_Identification_Workflow Workflow for Identifying Impurities in this compound by NMR cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Confirmation A Acquire ¹H NMR Spectrum B Compare with Reference Spectrum of Pure this compound A->B C Unexpected Peaks Present? B->C D Analyze Aromatic Region (7.0-8.5 ppm) C->D Yes E Analyze Aliphatic/Benzylic Region (3.5-5.0 ppm) C->E Yes F Check for Diagnostic Downfield Signals (>9.0 ppm) C->F Yes G Check for Common Solvent Signals C->G Yes K Sample is Pure C->K No L Identify Aromatic Impurity (e.g., Benzaldehyde, Benzoic Acid) D->L Signals match known aromatic impurities? M Identify Benzylic Impurity (e.g., Benzyl Alcohol, Benzyl Bromide) E->M Signals match benzylic impurities? N Confirm Aldehyde or Acid F->N Aldehyde or Acid proton present? O Identify Residual Solvent G->O Solvent peaks identified? H Acquire ¹³C NMR Spectrum P Impurity Structure Confirmed H->P Confirm carbon skeleton I Spiking Experiment (if impurity standard is available) I->P J 2D NMR (COSY, HSQC) for complex mixtures J->P L->H L->I L->J M->H M->I M->J N->H N->I N->J O->H O->I O->J

Caption: A logical workflow for the identification of impurities in this compound using NMR spectroscopy.

Data Presentation: NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: NMR Data for this compound (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
Aromatic~7.41m1HCHAromatic~160 (d)
Aromatic~7.32m1HCHAromatic~131 (d)
Aromatic~7.16m1HCHAromatic~129 (d)
Aromatic~7.08m1HCHAromatic~124 (d)
Benzylic~3.73s2HCH₂Aromatic~115 (d)
Benzylic~23
Nitrile~117

d = doublet, m = multiplet, s = singlet. Couplings to ¹⁹F will result in doublet or more complex splitting patterns for the aromatic signals.

Table 2: NMR Data for 2-Fluorobenzyl Bromide (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
Aromatic~7.45-7.25m4HAr-HAromatic~161 (d)
Benzylic~4.55s2HCH₂BrAromatic~131 (d)
Aromatic~129 (d)
Aromatic~124 (d)
Aromatic~115 (d)
Benzylic~30

Table 3: NMR Data for 2-Fluorobenzaldehyde (in CDCl₃) [1]

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
Aldehyde~10.35s1HCHOCarbonyl~189 (d)
Aromatic~7.88m1HAr-HAromatic~163 (d)
Aromatic~7.61m1HAr-HAromatic~136 (d)
Aromatic~7.27m1HAr-HAromatic~128 (d)
Aromatic~7.17m1HAr-HAromatic~125 (d)
Aromatic~116 (d)

Table 4: NMR Data for 2-Fluorobenzoic Acid (in DMSO-d₆) [2]

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
Carboxylic~13.1br s1HCOOHCarbonyl~165 (d)
Aromatic~7.90m1HAr-HAromatic~161 (d)
Aromatic~7.65m1HAr-HAromatic~134 (d)
Aromatic~7.30m2HAr-HAromatic~130 (d)
Aromatic~125 (d)
Aromatic~117 (d)

Table 5: NMR Data for 2-Fluorobenzyl Alcohol (in CDCl₃) [4]

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
Aromatic~7.40t1HAr-HAromatic~160 (d)
Aromatic~7.28m1HAr-HAromatic~129 (d)
Aromatic~7.13t1HAr-HAromatic~128 (d)
Aromatic~7.04t1HAr-HAromatic~124 (d)
Benzylic~4.70s2HCH₂OHAromatic~115 (d)
Hydroxyl~3.09br s1HOHBenzylic~59

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.[12]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonicate for a short period. The solution should be clear and free of any particulate matter.[12]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid creating air bubbles.[10]

  • Filtering (Optional but Recommended): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[10]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Preparation NMR Sample Preparation Protocol A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL of Deuterated Solvent A->B C Dissolve Sample Completely (Vortex/Sonicate) B->C D Is the Solution Clear? C->D E Filter Solution into NMR Tube D->E No F Transfer Solution to NMR Tube D->F Yes E->F G Cap and Label the NMR Tube F->G H Clean Outside of the Tube G->H I Ready for NMR Analysis H->I

Caption: A step-by-step workflow for preparing a high-quality NMR sample.

Protocol 2: Standard ¹H NMR Data Acquisition
  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample in the spectrometer.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Tuning and Matching: The probe should be tuned to the ¹H frequency to ensure optimal signal detection.

  • Setup Standard ¹H Experiment:

    • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative analysis.

  • Acquire Spectrum: Start the acquisition.

  • Processing: After acquisition, the Free Induction Decay (FID) will be automatically Fourier transformed.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integration: Integrate all signals to determine the relative number of protons for each peak.

References

preventing polymerization of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the unintended polymerization of 2-Fluorophenylacetonitrile, a common issue faced by researchers and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, storage, and purification.

Troubleshooting Guide

Unwanted polymerization of this compound can manifest as increased viscosity, unexpected precipitation, or the formation of a solid mass. This guide provides a structured approach to troubleshoot and prevent these issues.

Symptom Potential Cause Recommended Action
Increased viscosity or cloudiness during reaction Initiation of polymerization by heat, light, or contaminants.1. Immediately cool the reaction mixture in an ice bath to slow the exothermic process. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Ensure all reagents and solvents are pure and free of peroxides or other initiators. 4. If a basic or strongly acidic reagent is used, consider adding it slowly at a low temperature.
Solidification or thickening upon storage Spontaneous polymerization due to improper storage conditions or inhibitor depletion.1. Do not use the material. 2. Review storage conditions. Ensure the container is tightly sealed, stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 3. For long-term storage, consider adding a suitable inhibitor.
Polymer formation during purification by distillation Thermally induced polymerization at elevated temperatures.1. Perform distillation under reduced pressure to lower the boiling point. 2. Ensure the distillation apparatus is scrupulously clean and free of any basic or acidic residues. 3. Consider adding a non-volatile polymerization inhibitor (e.g., a phenolic compound) to the distillation flask.
Inconsistent results with some batches polymerizing Variability in the purity of this compound or other reactants. Contamination of glassware.1. Analyze the purity of the this compound lot. 2. Standardize the cleaning procedure for all glassware to remove any potential catalytic residues. 3. If an inhibitor was removed prior to the reaction, ensure the removal process is consistent and the monomer is used immediately.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: The polymerization of this compound, an aryl acetonitrile, can be initiated by several factors. The nitrile group (-C≡N) is susceptible to attack, leading to chain reactions. Common initiators include:

  • Strong bases: Can initiate anionic polymerization.

  • Strong acids: Can initiate cationic polymerization.

  • Free radicals: Can be generated by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides).

  • Impurities: Trace amounts of certain metals or other contaminants can act as catalysts.

Q2: What are the signs of this compound polymerization?

A2: Visual indicators of polymerization include:

  • Increased viscosity of the liquid.

  • The liquid becoming cloudy or hazy.

  • Formation of a precipitate or solid mass.

  • Discoloration of the material.

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is crucial for maintaining the stability of this compound. Follow these guidelines:

  • Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.

  • Light: Protect from light by using an amber-colored bottle and storing it in a dark location.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.

  • Container: Use a clean, dry, and tightly sealed container.

  • Inhibitors: For long-term storage, the addition of a polymerization inhibitor may be necessary.

Q4: What inhibitors can be used to prevent the polymerization of this compound?

  • For Free-Radical Polymerization: Phenolic compounds are commonly used. Their effectiveness is often enhanced by the presence of a small amount of oxygen.

    • Hydroquinone (HQ)

    • Monomethyl ether of hydroquinone (MEHQ)

  • For Anionic (Base-Catalyzed) Polymerization: Weakly acidic compounds can act as inhibitors by neutralizing basic initiators.

    • Small amounts of a weak acid (e.g., acetic acid) can be added, but compatibility with downstream applications must be considered.

Q5: How can I remove an inhibitor from this compound before my reaction?

A5: If a polymerization inhibitor needs to be removed prior to a reaction, the following methods can be used. It is critical to use the inhibitor-free compound immediately.[1]

  • Column Chromatography: Passing the compound through a column of activated basic alumina can effectively remove phenolic inhibitors.[1]

  • Washing with Base: Phenolic inhibitors can be removed by washing the organic solution with an aqueous base (e.g., 1M NaOH), followed by washing with water to neutrality, drying, and solvent removal.[1]

  • Distillation: Vacuum distillation can separate the lower-boiling this compound from a less volatile inhibitor. However, heating can promote polymerization, so this should be done at the lowest possible temperature and pressure.[1]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column

This protocol describes a standard laboratory procedure for removing phenolic inhibitors like hydroquinone (HQ) or MEHQ from this compound.

Materials:

  • This compound containing a phenolic inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Anhydrous solvent for elution (e.g., diethyl ether or dichloromethane)

  • Collection flask

Procedure:

  • Column Preparation: a. Securely clamp the chromatography column in a vertical position inside a fume hood. b. Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is in place. c. Add a small layer of sand over the glass wool. d. Slowly pour the activated basic alumina into the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of the nitrile. e. Add another thin layer of sand on top of the alumina bed.

  • Elution: a. Pre-wet the column with a small amount of the anhydrous solvent. b. Carefully load the this compound onto the top of the column. c. Open the stopcock and begin collecting the eluent. d. Elute the this compound from the column using the anhydrous solvent. The phenolic inhibitor will be adsorbed onto the alumina. e. Collect the fractions containing the purified product.

  • Solvent Removal: a. Remove the solvent from the collected fractions using a rotary evaporator. b. Crucially, use the purified, inhibitor-free this compound immediately to prevent spontaneous polymerization. [1]

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Workflow for Unwanted Polymerization start Observe Sign of Polymerization (e.g., increased viscosity, solid formation) check_reaction Is it occurring during a reaction? start->check_reaction check_storage Is it occurring during storage? check_reaction->check_storage No action_reaction Action: 1. Cool reaction immediately. 2. Protect from light. 3. Check reagent purity. check_reaction->action_reaction Yes check_purification Is it occurring during purification? check_storage->check_purification No action_storage Action: 1. Discard polymerized material. 2. Review storage conditions (cool, dark, inert atm). 3. Consider adding an inhibitor. check_storage->action_storage Yes action_purification Action: 1. Use vacuum distillation. 2. Ensure clean apparatus. 3. Consider a non-volatile inhibitor. check_purification->action_purification Yes no_resolve Issue Persists check_purification->no_resolve No/Other resolve Issue Resolved action_reaction->resolve action_storage->resolve action_purification->resolve further_investigation Further Investigation: - Analyze starting material purity. - Standardize glassware cleaning. no_resolve->further_investigation

Caption: Troubleshooting workflow for unwanted polymerization.

Inhibition_Mechanisms Simplified Polymerization Initiation and Inhibition cluster_initiation Initiation Pathways cluster_inhibition Inhibition Mechanisms Initiator Initiator (Base, Acid, or Free Radical) Monomer This compound Monomer Initiator->Monomer activates InactiveSpecies Inactive Species Initiator->InactiveSpecies ActiveMonomer Activated Monomer Monomer->ActiveMonomer Polymer Polymer Chain Growth ActiveMonomer->Polymer ActiveMonomer->InactiveSpecies Inhibitor Inhibitor (e.g., Phenolic Compound, Weak Acid) Inhibitor->Initiator neutralizes/ scavenges Inhibitor->ActiveMonomer terminates

Caption: Polymerization initiation and inhibition pathways.

References

Technical Support Center: Alternative Catalysts for 2-Fluorophenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative catalytic methods for the synthesis of this compound?

A1: Beyond traditional methods, several alternative catalytic systems are employed for the synthesis of this compound from 2-fluorobenzyl halides. The most prominent include Phase-Transfer Catalysis (PTC), Copper-catalyzed cyanation, Palladium-catalyzed cyanation, and Nickel-catalyzed cyanation. Each method offers distinct advantages regarding cost, efficiency, and substrate scope.

Q2: Which factors are critical to consider when selecting an alternative catalyst?

A2: The choice of catalyst depends on several factors including the cost and toxicity of the metal, desired reaction conditions (e.g., temperature, solvent), functional group tolerance of the substrate, and the desired yield and purity of the final product. For instance, palladium catalysts often offer high efficiency but can be costly, while copper catalysts are more economical.[1] Phase-transfer catalysis provides a metal-free alternative, often with simpler work-up procedures.[2][3]

Q3: How do reaction conditions vary among the different catalytic systems?

A3: Reaction conditions are highly dependent on the chosen catalyst. Phase-transfer catalysis typically involves a biphasic system with a quaternary ammonium salt at moderate temperatures.[2][4] Copper-catalyzed reactions might require higher temperatures and polar aprotic solvents.[5][6] Palladium and nickel-catalyzed reactions often utilize specific ligands and bases to achieve high efficacy, with some modern protocols operating at or near room temperature.[7][8]

Troubleshooting Guides

Phase-Transfer Catalysis (PTC)

Problem 1: Low or no conversion of 2-fluorobenzyl halide.

  • Possible Cause: Inefficient phase transfer of the cyanide anion.

    • Troubleshooting Step:

      • Increase the concentration of the phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).

      • Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[4]

      • Select a more lipophilic phase-transfer catalyst to improve solubility in the organic phase.

  • Possible Cause: Catalyst poisoning.

    • Troubleshooting Step:

      • Ensure the purity of the reactants and solvents, as impurities can deactivate the catalyst.

      • Consider using a solid-liquid PTC system to minimize side reactions in the aqueous phase.[2]

Problem 2: Formation of byproducts, such as 2-fluorobenzyl alcohol.

  • Possible Cause: Hydrolysis of the 2-fluorobenzyl halide.

    • Troubleshooting Step:

      • Use a higher concentration of the cyanide source to favor the desired nucleophilic substitution.

      • Employ a less aqueous or anhydrous organic solvent if compatible with the chosen phase-transfer catalyst.

Copper-Catalyzed Cyanation

Problem 1: Catalyst deactivation and low yield.

  • Possible Cause: High concentration of free cyanide ions poisoning the copper catalyst.[9]

    • Troubleshooting Step:

      • Use a cyanide source with lower solubility, such as acetone cyanohydrin, which releases cyanide slowly.[10]

      • Employ a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst.[9][10]

      • Consider a domino halide exchange-cyanation procedure if starting from 2-fluorobenzyl bromide.[6]

Problem 2: Inconsistent reaction rates.

  • Possible Cause: Purity of the copper salt.

    • Troubleshooting Step:

      • Use freshly purchased or purified copper(I) salts, as they can oxidize over time.

      • Consider pre-activating the catalyst if necessary.

Palladium-Catalyzed Cyanation

Problem 1: Catalyst poisoning leading to incomplete reaction.

  • Possible Cause: Excess cyanide ions in the reaction mixture deactivating the palladium catalyst.[11][12]

    • Troubleshooting Step:

      • Utilize a less soluble or encapsulated cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[11][12][13]

      • Employ palladacycle precatalysts which are more resistant to poisoning.[12]

Problem 2: Low yields with electron-rich or sterically hindered 2-fluorobenzyl halides.

  • Possible Cause: Inefficient oxidative addition or reductive elimination steps.

    • Troubleshooting Step:

      • Screen different phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity.[11]

      • Adjust the base and solvent system to optimize the catalytic cycle.

Nickel-Catalyzed Cyanation

Problem 1: Formation of homocoupling byproducts.

  • Possible Cause: Competing reductive coupling of the 2-fluorobenzyl halide.

    • Troubleshooting Step:

      • Optimize the reaction temperature and time to favor the cross-coupling with the cyanide source.

      • Adjust the stoichiometry of the reductant if one is used in the catalytic cycle.

Problem 2: Poor reactivity or low yields.

  • Possible Cause: Inappropriate ligand or nickel source.

    • Troubleshooting Step:

      • Experiment with different nickel precatalysts (e.g., NiCl₂·6H₂O, Ni(acac)₂) and ligands (e.g., dppf, Xantphos).[8][14]

      • Ensure anhydrous and inert reaction conditions, as nickel catalysts can be sensitive to air and moisture.

Data Presentation

Table 1: Comparison of Alternative Catalytic Systems for Aryl Nitrile Synthesis

Catalyst SystemCatalyst ExampleStarting MaterialCyanide SourceTypical Reaction ConditionsYield (%)Reference
Phase-Transfer Catalysis Benzyltriethylammonium chloride (BTEAC)Benzyl chlorideSodium cyanide50% aq. NaOH, organic solvent, 28-35°C, 2.5 h78-84%[15]
Copper-Catalyzed CuI / 1,10-phenanthrolineAlkenyl IodidesAcetone cyanohydrinDMF, 110°C, 16-48 hUp to 96%[10][16]
Palladium-Catalyzed Pd(OAc)₂Aryl BromidesK₄[Fe(CN)₆]DMAc, 120°C83-96%[13]
Nickel-Catalyzed NiCl₂·6H₂O / dppf(Hetero)aryl chloridesZn(CN)₂DMAP, 50-80°CGood to excellent[14][17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from general procedures for PTC-mediated cyanation.[3][15]

Materials:

  • 2-Fluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Benzyltriethylammonium chloride (BTEAC)

  • Toluene

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzyl chloride and toluene.

  • In a separate beaker, prepare a solution of sodium cyanide in deionized water.

  • Add the aqueous sodium cyanide solution to the flask.

  • Add benzyltriethylammonium chloride (BTEAC) to the reaction mixture.

  • Slowly add the 50% aqueous NaOH solution while stirring vigorously.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Copper-Catalyzed Cyanation

This protocol is based on copper-catalyzed cyanation methods for aryl halides.[6][10]

Materials:

  • 2-Fluorobenzyl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Sodium cyanide (NaCN)

  • Toluene

  • Potassium iodide (KI) (optional, for domino reaction)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuI, 1,10-phenanthroline, and NaCN.

  • Add toluene to the flask, followed by the diamine ligand and 2-fluorobenzyl bromide.

  • If starting from 2-fluorobenzyl bromide, potassium iodide can be added to facilitate a domino halide exchange-cyanation.[6]

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Fluorobenzyl Halide + Cyanide Source reaction Reaction under Optimized Conditions (Solvent, Temperature) start->reaction catalyst Alternative Catalyst (PTC, Cu, Pd, or Ni) + Ligands/Additives catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield? catalyst_issue Catalyst Deactivation/ Poisoning start->catalyst_issue Yes conditions_issue Suboptimal Reaction Conditions start->conditions_issue Yes reagent_issue Poor Reagent Quality/ Stoichiometry start->reagent_issue Yes solution_catalyst Change Cyanide Source (e.g., K₄[Fe(CN)₆]) Add Ligand catalyst_issue->solution_catalyst solution_conditions Adjust Temperature/ Stirring Rate Screen Solvents conditions_issue->solution_conditions solution_reagent Purify Reactants Optimize Stoichiometry reagent_issue->solution_reagent

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: Workup Procedures for Reactions with 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 2-Fluorophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure after a reaction with this compound?

A typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the desired product from the reaction mixture. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified.

Q2: Can the nitrile group of this compound be hydrolyzed during aqueous workup?

Yes, the nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, which can lead to the formation of 2-fluorophenylacetamide or 2-fluorophenylacetic acid as byproducts.[1][2] It is advisable to perform washes with dilute acidic or basic solutions at low temperatures and to minimize contact time.

Q3: How does the fluorine substituent affect the workup procedure?

The electron-withdrawing nature of the fluorine atom can increase the acidity of the benzylic protons, making the molecule more susceptible to base-mediated side reactions. However, the carbon-fluorine bond is generally stable under most standard workup conditions.

Q4: What are the common methods for purifying the product of a reaction with this compound?

Common purification methods include recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: I am experiencing a low yield after the workup of my reaction involving this compound. What are the possible causes and solutions?

A: Low product yield can be attributed to several factors during the reaction or workup. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

G cluster_0 Problem: Low Product Yield Start Low Yield Observed Check_Reaction Was the reaction monitored to completion (e.g., by TLC)? Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Workup Were there issues during workup (e.g., emulsion, product loss)? Check_Reaction->Check_Workup Yes Action_Reaction Action: Optimize reaction time, temperature, or catalyst. Incomplete_Reaction->Action_Reaction End Yield Improved Action_Reaction->End Workup_Issues Workup Problems Check_Workup->Workup_Issues Yes Check_Purity Is the crude product impure? Check_Workup->Check_Purity No Action_Workup Action: Review extraction and washing procedures. Consider product solubility. Workup_Issues->Action_Workup Action_Workup->End Impure_Product Side Reactions Occurred Check_Purity->Impure_Product Yes Check_Purity->End No Action_Purity Action: Identify byproducts and adjust reaction/workup conditions to minimize them. Impure_Product->Action_Purity Action_Purity->End

Caption: A logical workflow for troubleshooting low product yield.

Potential Causes and Solutions:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with techniques like Thin Layer Chromatography (TLC).[3][4]

  • Product Solubility: The product may have partial solubility in the aqueous layer, leading to loss during extraction. To mitigate this, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the organic product.

  • Hydrolysis of Nitrile: As mentioned, strong acidic or basic conditions can hydrolyze the nitrile. Use mild quenching agents and washing solutions, such as saturated sodium bicarbonate instead of concentrated NaOH.

  • Side Reactions: In reactions like the Knoevenagel condensation, side reactions such as Michael addition can occur, consuming the product.[3] Optimizing reaction time and temperature can help minimize these.[3]

Issue 2: Emulsion Formation During Extraction

Q: I am consistently getting a stable emulsion during the liquid-liquid extraction. How can I break it?

A: Emulsion formation is common, especially when chlorinated solvents or basic aqueous solutions are used. Here are several techniques to address this issue:

Methods to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes), as some emulsions will break on their own.

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.

Issue 3: Product Purification Challenges

Q: My purified product is still impure. What purification strategy should I use?

A: The choice of purification method is critical and depends on the product's properties.

Purification Strategy Selection

G cluster_0 Purification Strategy Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Check_Purity Is the product pure? Recrystallization->Check_Purity Distillation Vacuum Distillation Is_Liquid->Distillation Yes, and thermally stable Chromatography Column Chromatography Is_Liquid->Chromatography No, or thermally sensitive Distillation->Check_Purity Chromatography->Check_Purity Check_Purity->Chromatography No, solid needs further purification End Pure Product Check_Purity->End Yes

Caption: Decision tree for selecting a suitable purification method.

  • For Solid Products (e.g., from Knoevenagel condensations):

    • Recrystallization: This is often the most effective method. A solvent screen should be performed to find a suitable solvent or solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble).[5]

  • For Liquid Products:

    • Vacuum Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation is an excellent choice for removing non-volatile impurities.

    • Column Chromatography: This is a versatile method for separating the product from impurities with different polarities. A range of stationary phases (e.g., silica gel, alumina) and mobile phases can be used.

Data Presentation

The following tables provide illustrative data for workup and purification procedures. Note that the optimal conditions should be determined experimentally for each specific reaction.

Table 1: Comparison of Common Extraction Solvents

SolventPolarityDensity (g/mL)Boiling Point (°C)Notes
Toluene Low0.87111Good for extracting non-polar aromatic compounds. Forms an upper layer with water.
Ethyl Acetate Medium0.9077A versatile solvent, but can co-extract some polar impurities.[6][7]
Dichloromethane Medium1.3340Effective but can increase the likelihood of emulsion formation. Forms a lower layer with water.
Diethyl Ether Low0.7135Highly volatile and flammable, but a good solvent for many organic compounds.[7]

Table 2: Representative Data for Recrystallization Solvents for Phenylacrylonitrile Derivatives

Solvent / SystemCompound SolubilityTypical RecoveryNotes
Ethanol Soluble when hot, less soluble when coldGoodA common first choice for polar compounds.[5]
Isopropanol Soluble when hot, less soluble when coldGoodSimilar to ethanol, but with a higher boiling point.
Hexane / Ethyl Acetate Varies with ratioGood to ExcellentA common two-solvent system for compounds of intermediate polarity.[8]
Toluene Soluble when hot, less soluble when coldGoodEffective for non-polar, aromatic compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Knoevenagel Condensation

This protocol describes a general workup for a Knoevenagel condensation reaction between this compound and an aldehyde, catalyzed by a base like piperidine in a solvent such as ethanol.

  • Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the bulk of the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate, 50 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 25 mL) to remove the basic catalyst (e.g., piperidine).

      • Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.

      • Brine (1 x 25 mL) to facilitate phase separation and remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Solid Product

This protocol outlines a standard procedure for purifying a solid product, such as a 2-(2-fluorophenyl)acrylonitrile derivative.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Scale-Up of 2-Fluorophenylacetonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the production of 2-Fluorophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of 2-fluorobenzyl halide (chloride or bromide) with a cyanide salt (e.g., sodium or potassium cyanide). This method is often favored for its straightforward nature and relatively high yields at a small scale. For industrial-scale production, a one-pot synthesis starting from 2-fluorobenzaldehyde, proceeding through reduction to the alcohol, conversion to the halide, and subsequent cyanation in a single vessel, can be more economical and efficient by reducing intermediate isolation steps.

Q2: What are the primary challenges encountered when scaling up the production of this compound?

A2: Key challenges include:

  • Reaction Control and Heat Management: The cyanation reaction is exothermic, and maintaining precise temperature control in large reactors is critical to prevent runaway reactions and the formation of byproducts.

  • Impurity Profile and Purification: The types and quantities of impurities can differ between lab and plant scale. Common impurities include unreacted starting materials, isonitriles, and products of side reactions. Purification at a large scale often requires a shift from chromatography to more scalable techniques like distillation or crystallization.

  • Reagent Handling and Safety: The use of highly toxic cyanide salts necessitates stringent safety protocols and specialized handling equipment at an industrial scale.

  • Phase Transfer Catalyst (PTC) Efficiency and Removal: In biphasic reactions, the efficiency of the PTC can be affected by mixing dynamics in large reactors. Subsequent removal of the catalyst from the product stream can also be challenging.

  • Process Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a significant challenge due to variations in raw material quality, equipment performance, and operator handling.

Q3: What are the critical process parameters to monitor during the scale-up of the 2-fluorobenzyl halide cyanation?

A3: The following parameters are crucial for successful scale-up:

  • Temperature: Precise control is necessary to manage the exothermicity of the reaction.

  • Agitation Rate: Effective mixing is essential to ensure good contact between reactants, especially in biphasic systems with a phase transfer catalyst.

  • Rate of Reagent Addition: Slow and controlled addition of the cyanide salt can help manage the reaction exotherm.

  • Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is key to maximizing yield and minimizing byproduct formation.

  • pH: In aqueous systems, maintaining the appropriate pH is important for the stability of the cyanide reagent and to suppress side reactions.

Troubleshooting Guides

Problem 1: Decreased Yield Upon Scale-Up

Possible Causes:

  • Poor Temperature Control: Inadequate heat removal in a large reactor can lead to localized "hot spots," promoting side reactions and decomposition of the product.

  • Inefficient Mixing: Incomplete mixing can result in localized excesses of reactants, leading to the formation of byproducts and reducing the yield of the desired product.

  • Longer Reaction Times: Slower heating and cooling rates in large vessels can extend the overall reaction time, potentially leading to product degradation.

Solutions:

  • Reactor Design: Utilize reactors with a high surface area-to-volume ratio and efficient cooling jackets.

  • Agitation: Optimize the agitator design and speed to ensure thorough mixing without excessive shear.

  • Controlled Addition: Implement a programmed, slow addition of the cyanide reagent to manage the exotherm.

  • Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., infrared spectroscopy) to track reaction progress and identify the optimal endpoint.

ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Typical Yield 85-95%75-85%70-80%
Reaction Time 2-4 hours4-6 hours6-8 hours
Heat Transfer Coefficient (U) HighModerateLow
Problem 2: Increased Impurity Levels in the Final Product

Possible Causes:

  • Formation of 2-Fluorobenzyl Isocyanide: This common byproduct can form at higher reaction temperatures.

  • Hydrolysis of the Nitrile: Presence of excess water and high temperatures can lead to the formation of 2-fluorophenylacetamide and 2-fluorophenylacetic acid.

  • Dimerization and Polymerization: Localized high concentrations of reactants can promote the formation of dimeric and polymeric byproducts.

Solutions:

  • Temperature Control: Maintain the reaction temperature within the optimal range determined during process development.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Purification Strategy: Develop a robust purification protocol. While column chromatography is common in the lab, large-scale purification may involve fractional distillation under reduced pressure or recrystallization. A wash with dilute acid can help remove isocyanide impurities.

ImpurityTypical Level (Lab Scale)Potential Level (Production Scale)Control Strategy
2-Fluorobenzyl Isocyanide < 0.5%1-3%Strict temperature control, acid wash during workup
2-Fluorophenylacetamide < 0.1%0.5-1%Use of anhydrous reagents and solvents
Unreacted 2-Fluorobenzyl Halide < 1%2-5%Optimize stoichiometry and reaction time

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 2-Fluorobenzyl chloride (1 equiv.)

  • Sodium cyanide (1.2 equiv.)

  • Tetrabutylammonium bromide (TBAB, 0.05 equiv.)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of sodium cyanide in water, add a solution of 2-fluorobenzyl chloride and TBAB in toluene.

  • Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-Fluorobenzyl Chloride, NaCN, TBAB, Solvents) reaction 2. Biphasic Reaction (80°C, 4-6 hours) reagents->reaction workup 3. Aqueous Workup (Phase Separation, Washes) reaction->workup purification 4. Purification (Vacuum Distillation) workup->purification product 5. Final Product (this compound) purification->product

Caption: A simplified workflow for the lab-scale synthesis of this compound.

scaleup_challenges cluster_challenges Scale-Up Challenges cluster_consequences Potential Consequences heat Heat Management side_reactions Increased Side Reactions heat->side_reactions safety Safety Hazards heat->safety mixing Mixing Efficiency low_yield Lower Yield mixing->low_yield mixing->side_reactions impurities Impurity Profile impurities->low_yield purification_issues Purification Difficulties impurities->purification_issues

Validation & Comparative

A Comparative Analysis of 2-Fluorophenylacetonitrile and 4-Fluorophenylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating physicochemical and biological properties. Among the array of fluorinated building blocks, fluorophenylacetonitrile isomers, specifically 2-Fluorophenylacetonitrile and 4-Fluorophenylacetonitrile, serve as critical precursors for a variety of bioactive compounds. This guide provides a comprehensive comparative analysis of these two isomers, offering insights into their synthesis, physicochemical characteristics, reactivity, and applications, supported by experimental data to aid researchers in their selection and use.

Physicochemical and Spectroscopic Properties: A Tabulated Comparison

The positional difference of the fluorine atom on the phenyl ring imparts distinct physicochemical properties to this compound and 4-Fluorophenylacetonitrile. A summary of these key properties is presented below for facile comparison.

PropertyThis compound4-Fluorophenylacetonitrile
CAS Number 326-62-5[1]459-22-3
Molecular Formula C₈H₆FN[1]C₈H₆FN
Molecular Weight 135.14 g/mol [1]135.14 g/mol
Appearance Colorless to pale yellow liquid[2]Clear light yellow liquid[3]
Boiling Point 114-117 °C/20 mmHg[1]119-120 °C/18 mmHg
Density 1.059 g/mL at 25 °C[1]1.126 g/mL at 25 °C
Refractive Index n20/D 1.5009[1]n20/D 1.5002
Flash Point 43 °C (closed cup)[1]108 °C (closed cup)

Spectroscopic Data Summary:

SpectrumThis compound4-Fluorophenylacetonitrile
¹H NMR (CDCl₃) δ 7.41 (t, J=7.6 Hz, 1H), 7.32 (q, J=7.6 Hz, 1H), 7.16 (t, J=7.6 Hz, 1H), 7.08 (d, J=7.6 Hz, 1H), 3.73 (s, 2H)[4]The structure of 4-Fluorophenylacetonitrile is routinely confirmed by ¹H NMR spectroscopy, although specific shift data is not detailed in the provided results.[5]
¹³C NMR Data available, indicating distinct chemical shifts for the aromatic and aliphatic carbons due to the ortho-fluoro substitution.[4]Not explicitly detailed in the provided results.
IR Spectroscopy IR spectral data is available and has been measured using techniques such as ATR-IR.[6]The nitrile group (-C≡N) typically shows a characteristic absorption band in the IR spectrum.

Synthesis and Reactivity: A Comparative Overview

The synthesis of both isomers often involves the cyanation of the corresponding fluorobenzyl halide. A detailed, one-pot synthesis protocol for 4-Fluorophenylacetonitrile starting from p-fluorobenzaldehyde has been reported with a yield of 62.1%.[5]

The position of the fluorine atom—an electron-withdrawing group—influences the reactivity of the aromatic ring towards electrophilic substitution. The fluorine atom in the para position (4-Fluorophenylacetonitrile) deactivates the ring to a lesser extent than in the ortho position (this compound) due to resonance effects. However, both are generally considered ortho, para-directing for further electrophilic aromatic substitution, although the reaction rates are slower compared to benzene.

The nitrile group in both isomers can undergo a variety of chemical transformations, including hydrolysis to form the corresponding phenylacetic acid, reduction to yield phenethylamines, and participation in the Pinner reaction.

Experimental Protocol: One-Pot Synthesis of 4-Fluorophenylacetonitrile

This protocol is adapted from a reported synthesis of 4-Fluorophenylacetonitrile.[5]

Materials:

  • p-Fluorobenzaldehyde

  • Potassium borohydride

  • Benzyltriethylammonium chloride

  • Toluene

  • Thionyl chloride

  • Sodium cyanide

  • 30% Hydrochloric acid

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Reduction: In a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of p-fluorobenzaldehyde. With stirring, add 1 g of benzyltriethylammonium chloride in batches. Gradually add 2 g (0.036 mol) of potassium borohydride while keeping the temperature below 30°C. Stir the mixture at 30°C for 5 hours.

  • Extraction: Separate the organic phase. Extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of p-fluorobenzyl alcohol.

  • Chlorination: To the toluene solution of p-fluorobenzyl alcohol, slowly add 15 g (0.126 mol) of thionyl chloride at 25°C. After the addition is complete, maintain the reaction at 50°C for 1 hour.

  • Neutralization: Add 50 mL of water and 10% sodium carbonate solution to adjust the pH to 7-8. Separate the organic phase.

  • Cyanation: To the resulting toluene solution of the chlorobenzyl compound, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide. Heat the mixture to 90°C and stir vigorously for 3 hours.

  • Purification: After cooling, separate the toluene layer. Extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure at a temperature below 60°C.

  • Distillation: Purify the crude product by vacuum distillation to obtain colorless liquid 4-Fluorophenylacetonitrile.

Biological and Pharmaceutical Applications

Both this compound and 4-Fluorophenylacetonitrile are valuable precursors in the synthesis of a wide range of biologically active molecules.

This compound is utilized in the synthesis of novel drug candidates, particularly in the fields of oncology and neurology, where fluorinated compounds often exhibit improved pharmacokinetic properties.[7] It serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[7]

4-Fluorophenylacetonitrile is a starting reagent for the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, which have been investigated as novel antihypertensive agents.[8] Derivatives of 2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, synthesized from 4-Fluorophenylacetonitrile, have demonstrated excellent biological activity against parasitic organisms like nematodes and fleas.[5] Furthermore, it is a key component in the synthesis of some pesticides and liquid crystal materials.[5]

Visualizing Synthesis and Applications

The following diagrams illustrate key aspects of the synthesis and utility of these isomers.

G General Synthesis Pathway for Fluorophenylacetonitriles cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Products Fluorobenzaldehyde Fluorobenzaldehyde Fluorobenzyl_alcohol Fluorobenzyl_alcohol Fluorobenzaldehyde->Fluorobenzyl_alcohol Reduction (e.g., KBH4) Fluorobenzyl_halide Fluorobenzyl_halide This compound This compound Fluorobenzyl_halide->this compound Cyanation (e.g., NaCN) 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Fluorobenzyl_halide->4-Fluorophenylacetonitrile Cyanation (e.g., NaCN) Fluorobenzyl_alcohol->Fluorobenzyl_halide Halogenation (e.g., SOCl2)

Caption: Synthetic routes to fluorophenylacetonitriles.

G Comparative Applications in Drug Discovery 2-F-PAN This compound Oncology Oncology 2-F-PAN->Oncology Precursor for anticancer agents Neurology Neurology 2-F-PAN->Neurology Precursor for drugs targeting neurological disorders 4-F-PAN 4-Fluorophenylacetonitrile Antihypertensives Antihypertensives 4-F-PAN->Antihypertensives Starting material for antihypertensive drugs Antiparasitics Antiparasitics 4-F-PAN->Antiparasitics Synthesis of antiparasitic compounds Agrochemicals Agrochemicals 4-F-PAN->Agrochemicals Liquid_Crystals Liquid Crystals 4-F-PAN->Liquid_Crystals

Caption: Application areas for fluorophenylacetonitrile isomers.

Conclusion

Both this compound and 4-Fluorophenylacetonitrile are indispensable building blocks in modern chemical synthesis, particularly for the development of new pharmaceuticals and agrochemicals. The choice between the ortho- and para-isomer will be dictated by the specific synthetic route and the desired electronic and steric properties of the final target molecule. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic strategies and research objectives.

References

A Comparative Guide to the Validation of HPLC Methods for 2-Fluorophenylacetonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two proposed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Fluorophenylacetonitrile. The methodologies and validation parameters outlined are based on established chromatographic principles for similar aromatic nitriles and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.

Proposed HPLC Methods for this compound Analysis

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed to offer flexibility in laboratory settings and to account for varying analytical requirements.

Method A is a standard RP-HPLC method utilizing a C18 column, a common choice for the separation of non-polar to moderately polar compounds. Method B proposes the use of a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.

Table 1: Comparison of Proposed HPLC Method Parameters
ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A: WaterB: AcetonitrileA: 20 mM Potassium Phosphate buffer (pH 2.5)B: Methanol
Gradient 60% B to 80% B over 10 minIsocratic at 50% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C

Experimental Protocols for Method Validation

The validation of each proposed HPLC method should be conducted in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4] The following experimental protocols are recommended:

System Suitability

Before commencing validation, the suitability of the chromatographic system should be verified.

  • Protocol: A standard solution of this compound is injected six times. The relative standard deviation (RSD) of the peak area, retention time, theoretical plates, and tailing factor are calculated.

  • Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo solution, a standard solution of this compound, and a sample solution spiked with known impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank and placebo injections should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate.

  • Acceptance Criteria: A linear relationship between concentration and peak area should be observed with a correlation coefficient (r²) ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each concentration level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small, deliberate changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Comparative Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the proposed HPLC methods.

Table 2: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criterion (ICH Q2(R1))
System Suitability RSD of peak area and retention time ≤ 2.0%
Theoretical plates > 2000
Tailing factor ≤ 2.0
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Quantification (LOQ) Analyte can be quantified with acceptable precision and accuracy
Robustness System suitability is maintained under varied conditions

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical progression of an HPLC method validation process, from initial system setup to the final validation report.

HPLC_Validation_Workflow start Start: Define Analytical Method system_suitability System Suitability Testing start->system_suitability specificity Specificity system_suitability->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy (Recovery) linearity_range->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report end Validated Method validation_report->end

Caption: Logical workflow for HPLC method validation.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated phenylacetonitriles, a scaffold present in numerous therapeutic agents. By presenting key experimental data from closely related compounds, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination.

Comparative Biological Activity Data: Insights from Structurally Related Compounds

To illustrate the impact of fluorination, this section presents data from studies on compounds structurally related to phenylacetonitriles, such as 2-phenylacrylonitriles and other aromatic nitriles. The following table summarizes the quantitative data on the anticancer and enzyme inhibitory activities of fluorinated compounds compared to their non-fluorinated counterparts or standard drugs.

Compound ClassBiological Target/ActivityFluorinated AnalogIC₅₀/MICNon-Fluorinated Analog/StandardIC₅₀/MICReference
2-Phenylacrylonitrile DerivativeAnticancer (HCT116 cells)Compound 1g2a5.9 nMTaxol (Positive Control)-[1][2]
2-Phenylacrylonitrile DerivativeAnticancer (BEL-7402 cells)Compound 1g2a7.8 nMTaxol (Positive Control)-[1][2]
Fluorinated Benzyloxy ChalconeMAO-B InhibitionFBZ130.0053 µMSafinamide (Standard)0.021 µM[3][4]
Chiral Fluorinated PyrrolidineMAO-B InhibitionCompound D50.019 µMSafinamide (Standard)0.163 µM[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the biological activity of phenylacetonitrile derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Phenylacetonitrile derivatives (fluorinated and non-fluorinated)

  • Human cancer cell lines (e.g., HCT116, BEL-7402)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.5%) and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value is calculated by plotting the percentage of cell viability against the concentration of the compound.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

  • Test compounds (phenylacetonitrile derivatives)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the MAO enzyme with various concentrations of the inhibitor in potassium phosphate buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance or fluorescence over time. The oxidation of kynuramine can be monitored by the appearance of 4-hydroxyquinoline, and the oxidation of benzylamine can be monitored by the formation of benzaldehyde.

  • Calculate the initial reaction rates.

  • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

signaling_pathway cluster_0 Apoptosis Induction Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Phenylacetonitriles Phenylacetonitrile Derivatives Phenylacetonitriles->mTOR may inhibit

Caption: Potential signaling pathway for apoptosis induction by phenylacetonitrile derivatives.

experimental_workflow cluster_1 Cytotoxicity Assay Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Fluorinated & Non-fluorinated Phenylacetonitriles Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: General workflow for determining the IC₅₀ values using the MTT assay.

References

A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Fluorophenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Distinctions of Fluorophenylacetonitrile Isomers

The positional isomerism of the fluorine atom on the phenyl ring of fluorophenylacetonitrile significantly influences its electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. This guide provides a comprehensive comparison of the spectroscopic characteristics of ortho-, meta-, and para-fluorophenylacetonitrile, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the ortho-, meta-, and para-isomers of fluorophenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The position of the fluorine atom dramatically affects the chemical shifts (δ) of the protons and carbons in the molecule.

Table 1: ¹H NMR Spectroscopic Data of Fluorophenylacetonitrile Isomers

IsomerChemical Shift (δ, ppm)MultiplicityAssignment
Ortho (2-fluoro) 7.41mAromatic H
7.32mAromatic H
7.16mAromatic H
7.08mAromatic H
3.73s-CH₂-
Meta (3-fluoro) Data not available
Para (4-fluoro) 7.28mAromatic H (ortho to -CH₂CN)
7.07mAromatic H (ortho to -F)
3.71s-CH₂-

Note: 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: ¹³C NMR Spectroscopic Data of Fluorophenylacetonitrile Isomers

IsomerChemical Shift (δ, ppm)
Ortho (2-fluoro) Specific peak assignments not available. A spectrum is available for reference.
Meta (3-fluoro) Data not available
Para (4-fluoro) 163.7, 131.0, 126.5, 117.2, 116.3, 22.5
Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.

Table 3: Key Infrared (IR) Absorption Bands of Fluorophenylacetonitrile Isomers

IsomerC≡N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Ortho (2-fluoro) ~2250~1250~3050
Meta (3-fluoro) ~2245~1260~3060
Para (4-fluoro) ~2250~1230~3050

Note: These are approximate values and can vary based on the sampling method.

Raman and UV-Vis Spectroscopy

  • Raman Spectroscopy: The C≡N stretch is also Raman active and would be expected in a similar region as the IR absorption. Differences in the fingerprint region (below 1600 cm⁻¹) would arise from the distinct vibrational modes of the substituted benzene ring for each isomer.

  • UV-Vis Spectroscopy: The position of the fluorine substituent will influence the π-π* electronic transitions of the benzene ring. This would result in slight shifts in the absorption maxima (λmax) for the ortho, meta, and para isomers. Generally, aromatic compounds exhibit characteristic absorptions in the 200-300 nm range.[1]

Experimental Methodologies

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the fluorophenylacetonitrile isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

  • Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.[2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Raman Spectroscopy
  • Sample Preparation: Liquid samples can be placed in a glass vial or a cuvette.[4] Solid samples can be analyzed directly.

  • Data Acquisition: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The scattered light is collected and analyzed to generate the Raman spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The solution is placed in a quartz cuvette.

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[5]

Logical Relationships of Isomeric Analysis

The differentiation of the ortho, meta, and para isomers of fluorophenylacetonitrile is a stepwise process involving the application of various spectroscopic techniques. The following diagram illustrates this logical workflow.

Spectroscopic_Isomer_Analysis cluster_Techniques Spectroscopic Techniques cluster_Isomers Isomer Identification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Ortho Ortho Isomer NMR->Ortho Unique coupling patterns and chemical shifts Meta Meta Isomer NMR->Meta Distinct chemical shifts for aromatic protons and carbons Para Para Isomer NMR->Para Simplified aromatic signals due to symmetry Vibrational Vibrational Spectroscopy (IR, Raman) Vibrational->Ortho Characteristic fingerprint region Vibrational->Meta Specific C-H bending patterns Vibrational->Para Fewer bands due to higher symmetry UV_Vis UV-Vis Spectroscopy UV_Vis->Ortho Potentially different λmax due to steric and electronic effects UV_Vis->Meta Distinct λmax UV_Vis->Para Shifted λmax compared to ortho/meta Sample Fluorophenylacetonitrile (Isomeric Mixture or Unknown) Sample->NMR Provides detailed structural information and connectivity Sample->Vibrational Identifies functional groups and provides a molecular fingerprint Sample->UV_Vis Analyzes electronic transitions of the aromatic system

A flowchart illustrating the application of different spectroscopic techniques for the identification of fluorophenylacetonitrile isomers.

Conclusion

The spectroscopic analysis of ortho-, meta-, and para-fluorophenylacetonitrile reveals distinct differences that allow for their confident identification. ¹H and ¹³C NMR are particularly powerful in distinguishing the isomers due to the significant influence of the fluorine atom's position on the chemical shifts of the aromatic protons and carbons. While a complete set of comparative data for all techniques was not available in the public domain, the principles of vibrational and electronic spectroscopy suggest that IR, Raman, and UV-Vis would also exhibit unique features for each isomer. The methodologies outlined provide a foundation for researchers to acquire and interpret the necessary spectroscopic data for the comprehensive characterization of these important chemical compounds.

References

A Comparative Guide to the Synthetic Validation of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and supporting data presented for objective comparison.

Synthetic Routes Overview

Two principal and validated methods for the synthesis of this compound are detailed:

  • Direct Cyanation of 2-Fluorobenzyl Chloride: A direct and efficient one-step nucleophilic substitution reaction.

  • Multi-step Synthesis from 2-Fluorobenzaldehyde: A three-step route involving reduction, chlorination, and subsequent cyanation.

The following sections provide a detailed comparison of these synthetic pathways, including quantitative data, step-by-step experimental procedures, and workflow visualizations.

Data Presentation

ParameterRoute 1: Direct CyanationRoute 2: From 2-Fluorobenzaldehyde
Starting Material 2-Fluorobenzyl Chloride2-Fluorobenzaldehyde
Key Reagents Sodium Cyanide, Ionic LiquidPotassium Borohydride, Thionyl Chloride, Sodium Cyanide
Number of Steps 13
Overall Yield ~84% (Reported for a similar trifluoro- a,b,c,d,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z,aa,ab,ac,ad,ae,af,ag,ah,ai,aj,ak,al,am,an,ao,ap,aq,ar,as,at,au,av,aw,ax,ay,az,ba,bb,bc,bd,be,bf,bg,bh,bi,bj,bk,bl,bm,bn,bo,bp,bq,br,bs,bt,bu,bv,bw,bx,by,bz,ca,cb,cc,cd,ce,cf,cg,ch,ci,cj,ck,cl,cm,cn,co,cp,cq,cr,cs,ct,cu,cv,cw,cx,cy,cz,da,db,dc,dd,de,df,dg,dh,di,dj,dk,dl,dm,dn,do,dp,dq,dr,ds,dt,du,dv,dw,dx,dy,dz,ea,eb,ec,ed,ee,ef,eg,eh,ei,ej,ek,el,em,en,eo,ep,eq,er,es,et,eu,ev,ew,ex,ey,ez,fa,fb,fc,fd,fe,ff,fg,fh,fi,fj,fk,fl,fm,fn,fo,fp,fq,fr,fs,ft,fu,fv,fw,fx,fy,fz,ga,gb,gc,gd,ge,gf,gg,gh,gi,gj,gk,gl,gm,gn,go,gp,gq,gr,gs,gt,gu,gv,gw,gx,gy,gz,ha,hb,hc,hd,he,hf,hg,hh,hi,hj,hk,hl,hm,hn,ho,hp,hq,hr,hs,ht,hu,hv,hw,hx,hy,hz,ia,ib,ic,id,ie,if,ig,ih,ii,ij,ik,il,im,in,io,ip,iq,ir,is,it,iu,iv,iw,ix,iy,iz,ja,jb,jc,jd,je,jf,jg,jh,ji,jj,jk,jl,jm,jn,jo,jp,jq,jr,js,jt,ju,jv,jw,jx,jy,jz,ka,kb,kc,kd,ke,kf,kg,kh,ki,kj,kk,kl,km,kn,ko,kp,kq,kr,ks,kt,ku,kv,kw,kx,ky,kz,la,lb,lc,ld,le,lf,lg,lh,li,lj,lk,ll,lm,ln,lo,lp,lq,lr,ls,lt,lu,lv,lw,lx,ly,lz,ma,mb,mc,md,me,mf,mg,mh,mi,mj,mk,ml,mm,mn,mo,mp,mq,mr,ms,mt,mu,mv,mw,mx,my,mz,na,nb,nc,nd,ne,nf,ng,nh,ni,nj,nk,nl,nm,nn,no,np,nq,nr,ns,nt,nu,nv,nw,nx,ny,nz,oa,ob,oc,od,oe,of,og,oh,oi,oj,ok,ol,om,on,oo,op,oq,or,os,ot,ou,ov,ow,ox,oy,oz,pa,pb,pc,pd,pe,pf,pg,ph,pi,pj,pk,pl,pm,pn,po,pp,pq,pr,ps,pt,pu,pv,pw,px,py,pz,qa,qb,qc,qd,qe,qf,qg,qh,qi,qj,qk,ql,qm,qn,qo,qp,qq,qr,qs,qt,qu,qv,qw,qx,qy,qz,ra,rb,rc,rd,re,rf,rg,rh,ri,rj,rk,rl,rm,rn,ro,rp,rq,rr,rs,rt,ru,rv,rw,rx,ry,rz,sa,sb,sc,sd,se,sf,sg,sh,si,sj,sk,sl,sm,sn,so,sp,sq,sr,st,su,sv,sw,sx,sy,sz,ta,tb,tc,td,te,tf,tg,th,ti,tj,tk,tl,tm,tn,to,tp,tq,tr,ts,tt,tu,tv,tw,tx,ty,tz,ua,ub,uc,ud,ue,uf,ug,uh,ui,uj,uk,ul,um,un,uo,up,uq,ur,us,ut,uu,uv,uw,ux,uy,uz,va,vb,vc,vd,ve,vf,vg,vh,vi,vj,vk,vl,vm,vn,vo,vp,vq,vr,vs,vt,vu,vv,vw,vx,vy,vz,wa,wb,wc,wd,we,wf,wg,wh,wi,wj,wk,wl,wm,wn,wo,wp,wq,wr,ws,wt,wu,wv,ww,wx,wy,wz,xa,xb,xc,xd,xe,xf,xg,xh,xi,xj,xk,xl,xm,xn,xo,xp,xq,xr,xs,xt,xu,xv,xw,xx,xy,xz,ya,yb,yc,yd,ye,yf,yg,yh,yi,yj,yk,yl,ym,yn,yo,yp,yq,yr,ys,yt,yu,yv,yw,yx,yy,yz,za,zb,zc,zd,ze,zf,zg,zh,zi,zj,zk,zl,zm,zn,zo,zp,zq,zr,zs,zt,zu,zv,zw,zx,zy,zz) [3-5]62.1%[1]
Reaction Time 2 hours[2]~8 hours
Purity >99.8%[2]High (after vacuum distillation)[1]
Key Advantages High yield, high purity, single stepReadily available starting material
Key Disadvantages Requires ionic liquid as solventMulti-step, lower overall yield

Experimental Protocols

Route 1: Direct Cyanation of 2-Fluorobenzyl Chloride

This method is adapted from a procedure for a similar fluorinated phenylacetonitrile[2].

Materials:

  • 2-Fluorobenzyl chloride

  • Sodium cyanide (finely powdered)

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)

  • Acetonitrile

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, add the ionic liquid (200 mL) and 2-fluorobenzyl chloride (0.2 mol).

  • With stirring, add finely powdered sodium cyanide (0.231 mol).

  • Heat the reaction mixture to 70°C and maintain for 2 hours.

  • Cool the reaction to room temperature.

  • Extract the product twice with acetonitrile (100 mL portions).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by distillation to yield this compound.

Route 2: Multi-step Synthesis from 2-Fluorobenzaldehyde

This protocol is adapted from the synthesis of the 4-fluoro isomer[1].

Step 1: Reduction of 2-Fluorobenzaldehyde

Materials:

  • 2-Fluorobenzaldehyde

  • Potassium borohydride

  • Benzyltriethylammonium chloride

  • Toluene

  • Water

  • 30% Hydrochloric acid

Procedure:

  • In a 250 mL four-necked flask, add water (150 mL) and 2-fluorobenzaldehyde (0.1 mol).

  • With stirring, add benzyltriethylammonium chloride (1 g) in portions.

  • Gradually add potassium borohydride (0.036 mol) while maintaining the temperature below 30°C.

  • Stir the mixture at 30°C for 5 hours.

  • Separate the organic phase and extract the aqueous phase twice with toluene (50 mL portions).

  • Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of 2-fluorobenzyl alcohol.

Step 2: Chlorination of 2-Fluorobenzyl Alcohol

Materials:

  • Toluene solution of 2-fluorobenzyl alcohol

  • Thionyl chloride

  • 10% Sodium carbonate solution

  • Water

Procedure:

  • To the toluene solution of 2-fluorobenzyl alcohol, slowly add thionyl chloride (0.126 mol) at 25°C.

  • Maintain the reaction at 50°C for 1 hour.

  • Add water (50 mL) and adjust the pH to 7-8 with 10% sodium carbonate solution.

  • Separate the organic phase and wash it twice with water (30 mL portions) to obtain a toluene solution of 2-fluorobenzyl chloride.

Step 3: Cyanation of 2-Fluorobenzyl Chloride

Materials:

  • Toluene solution of 2-fluorobenzyl chloride

  • Sodium cyanide

  • Benzyltriethylammonium chloride

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To the toluene solution of 2-fluorobenzyl chloride, add water (80 mL), benzyltriethylammonium chloride (1 g), and sodium cyanide (0.135 mol).

  • Heat the mixture to 90°C and stir vigorously for 3 hours.

  • Cool the mixture, separate the toluene layer, and extract the aqueous phase twice with toluene (50 mL portions).

  • Combine the organic phases, wash twice with water (50 mL portions), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Synthetic_Route_1 start 2-Fluorobenzyl Chloride product This compound start->product Cyanation reagent NaCN Ionic Liquid, 70°C

Caption: Direct Cyanation of 2-Fluorobenzyl Chloride.

Synthetic_Route_2 start 2-Fluorobenzaldehyde intermediate1 2-Fluorobenzyl Alcohol start->intermediate1 Reduction reagent1 KBH4 intermediate2 2-Fluorobenzyl Chloride intermediate1->intermediate2 Chlorination reagent2 SOCl2 product This compound intermediate2->product Cyanation reagent3 NaCN

Caption: Multi-step Synthesis from 2-Fluorobenzaldehyde.

References

A Comparative Guide to the Cytotoxicity of 2-Fluorophenylacetonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of derivatives structurally related to 2-Fluorophenylacetonitrile against various cancer cell lines. The information is compiled from recent studies to aid in the evaluation of their potential as anticancer agents. While direct comparative data on a library of this compound derivatives is limited in the public domain, this guide focuses on closely related 2-phenylacrylonitrile and 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, offering valuable insights into their structure-activity relationships and mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic activity of various derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.

2-Phenylacrylonitrile Derivatives

A comprehensive study on a series of 2-phenylacrylonitrile derivatives revealed significant cytotoxic activity against a panel of human cancer cell lines. The following table highlights the IC50 values for some of the most potent compounds.[1]

Compound IDSubstitution PatternHCT116 (Colon) IC50 (nM)BEL-7402 (Liver) IC50 (nM)
1g2a R1 = 3,4,5-trimethoxy, R2 = 4-dimethylamino5.97.8
1g2c R1 = 3,4,5-trimethoxy, R2 = 4-chloro>1000>1000
1a2h R1 = 4-trifluoromethoxy, R2 = 4-dimethylamino8700>10000

Note: Compound 1g2a demonstrated outstanding potency and selectivity, with significantly lower IC50 values compared to other derivatives in the series.[1]

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against three human cancer cell lines. The results indicate that the presence of a nitro moiety enhances cytotoxic activity.[2]

Compound IDSubstitution on N-phenyl ringPC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
2a 2-nitro>100>100>100
2b 3-nitro52>100>100
2c 4-nitro80100>100
2d 2-methoxy>100>100>100
2e 3-methoxy>100>100>100
2f 4-methoxy>100>100>100
Imatinib (Control) 4098Not Reported

Note: Compounds with a nitro moiety (2a-2c) generally exhibited higher cytotoxicity against the PC3 cell line compared to those with a methoxy moiety (2d-2f).[2]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity experiments cited in this guide.

MTT Assay for Cell Proliferation

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 0.01 nM to 100 µM) and incubated for a further 48-72 hours.[2]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis and Apoptosis

Flow cytometry was employed to determine the effect of the compounds on the cell cycle distribution and to quantify the extent of apoptosis.

Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells were treated with the compounds for a specified time, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment and Harvesting: Cells were treated with the compounds, harvested, and washed with PBS.

  • Staining: The cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these this compound-related derivatives are often mediated through the induction of apoptosis and interference with the cell cycle.

Tubulin Polymerization Inhibition and G2/M Phase Arrest

The highly potent 2-phenylacrylonitrile derivative, 1g2a , was found to exert its anticancer effect by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

G2M_Arrest Compound 1g2a Compound 1g2a Tubulin Tubulin Compound 1g2a->Tubulin Inhibits Polymerization Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Dynamics Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action for Compound 1g2a.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a common mechanism for many anticancer agents. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives suggest that their cytotoxic effects are correlated with their ability to induce apoptosis.[2]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome This compound Derivatives This compound Derivatives Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) This compound Derivatives->Pro-apoptotic Proteins (e.g., Bax) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) This compound Derivatives->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by cytotoxic agents.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel compounds is depicted below.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Screening (e.g., MTT Assay) Cell Line Selection & Culture Cell Line Selection & Culture Cell Line Selection & Culture->Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 Values->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Target Identification (e.g., Tubulin) Target Identification (e.g., Tubulin) Mechanism of Action Studies->Target Identification (e.g., Tubulin) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General workflow for cytotoxic compound evaluation.

References

A Comparative Guide to the Cost-Effective Synthesis of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. The selection of an optimal route is a critical decision, balancing factors such as yield, cost of starting materials, reaction time, and overall process efficiency. This guide provides an objective comparison of three common synthetic pathways to this compound, supported by experimental data to aid researchers in making informed decisions for their specific needs.

Executive Summary

This guide evaluates the following three synthetic pathways for the production of this compound:

  • Pathway 1: Nucleophilic Substitution of 2-Fluorobenzyl Halide

  • Pathway 2: Multi-step Synthesis from 2-Fluorobenzaldehyde

  • Pathway 3: Sandmeyer Reaction of 2-Fluoroaniline

A comprehensive analysis of the starting material costs, reaction yields, and process complexity for each pathway is presented. The direct, one-step nucleophilic substitution of a 2-fluorobenzyl halide generally offers a balance of simplicity and good yields, making it a strong candidate for many applications. The multi-step synthesis from 2-fluorobenzaldehyde, while longer, may be economically viable depending on the relative cost of the aldehyde. The Sandmeyer reaction, starting from 2-fluoroaniline, provides an alternative route, though yields and process complexity can be significant considerations.

Pathway Comparison

The following table summarizes the key quantitative data for each synthetic pathway. Prices for starting materials are approximate and can vary based on supplier and quantity.

ParameterPathway 1: From 2-Fluorobenzyl HalidePathway 2: From 2-FluorobenzaldehydePathway 3: From 2-Fluoroaniline (Sandmeyer Reaction)
Starting Material 2-Fluorobenzyl chloride or 2-Fluorobenzyl bromide2-Fluorobenzaldehyde2-Fluoroaniline
Approx. Starting Material Cost 2-Fluorobenzyl chloride: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

18.50/25g[1].
~$18.50/25g[2].~$22/100g[3].
Key Reagents Sodium Cyanide (~$75/100g)[4] or Potassium CyanidePotassium Borohydride, Thionyl Chloride, Sodium CyanideSodium Nitrite, Copper(I) Cyanide (~$61/100g)
Number of Steps 13 (Reduction, Chlorination, Cyanation)2 (Diazotization, Cyanation)
Reported Yield (analogous reactions) ~84% (for a trifluoro-analogue)[5]~62% (overall yield for 4-fluoro isomer)[6]Varies, can be moderate to good.
Reaction Time (analogous reactions) ~2 hours[5]Reduction: 5h, Chlorination: 1h, Cyanation: 3h (Total: ~9h)[6]Varies depending on specific protocol.
Purification DistillationExtraction and DistillationExtraction and Distillation

Synthetic Pathway Diagrams

The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.

Pathway1 start 2-Fluorobenzyl Halide product This compound start->product Cyanation reagent NaCN or KCN reagent->product

Pathway 1: Cyanation of 2-Fluorobenzyl Halide

Pathway2 start 2-Fluorobenzaldehyde step1 2-Fluorobenzyl Alcohol start->step1 Reduction step2 2-Fluorobenzyl Chloride step1->step2 Chlorination product This compound step2->product Cyanation reagent1 KBH4 reagent1->step1 reagent2 SOCl2 reagent2->step2 reagent3 NaCN reagent3->product Pathway3 start 2-Fluoroaniline step1 2-Fluorobenzenediazonium Salt start->step1 Diazotization product This compound step1->product Sandmeyer Reaction reagent1 NaNO2, HCl reagent1->step1 reagent2 CuCN reagent2->product

References

A Comparative Guide to Analytical Method Validation for Impuritiess in 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as 2-Fluorophenylacetonitrile is a cornerstone of drug safety and efficacy. Validated analytical methods are imperative to ensure that impurities are monitored and controlled within acceptable limits, adhering to regulatory standards set by bodies like the International Council for Harmonisation (ICH).[1][2][3][4] This guide provides a comparative overview of common analytical techniques for the validation of impurity detection methods in this compound, complete with illustrative data and detailed experimental protocols.

Introduction to Impurity Profiling in this compound

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[5] Impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials.[6] A comprehensive impurity profile is essential for the quality control of the final drug product.[7] The validation of analytical procedures for these impurities is a mandatory regulatory requirement to ensure the reliability and accuracy of the data.[4][8]

The choice of analytical technique is critical and is typically between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and identification capabilities.[6][9][10][11]

Comparison of Analytical Methods

While specific validation data for impurities in this compound is not extensively published, this guide presents a comparison based on typical performance characteristics of HPLC-UV and GC-MS methods, which are standard for this type of analysis. The following tables summarize the expected performance of these two methods for the validation of an impurity quantification assay.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC-UVGC-MSICH Guideline Reference
Specificity High resolution of impurities from the API and each other.Excellent separation of volatile impurities.Q2(R2)[1][2][3]
Linearity (r²) > 0.999> 0.998Q2(R2)[12]
Range 0.05% - 0.3% of nominal concentration1 ppm - 50 ppmQ2(R2)[12]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Q2(R2)[1]
Precision (% RSD) < 2.0%< 5.0%Q2(R2)[1]
LOD 0.01%0.5 ppmQ2(R2)[12]
LOQ 0.03%1.5 ppmQ2(R2)[12][13]
Robustness Tolerant to small variations in pH and mobile phase composition.Sensitive to changes in inlet temperature and carrier gas flow rate.Q2(R2)

Table 2: Illustrative Quantitative Data for a Hypothetical Impurity

ParameterHPLC-UV ResultsGC-MS Results
Linearity
Correlation Coefficient (r²)0.99950.9989
Accuracy
% Recovery at Low Conc.99.5%97.8%
% Recovery at Mid Conc.101.2%102.3%
% Recovery at High Conc.98.9%104.1%
Precision
Repeatability (% RSD)0.85%2.5%
Intermediate Precision (% RSD)1.2%4.1%
Limits
Limit of Detection (LOD)0.012%0.6 ppm
Limit of Quantitation (LOQ)0.035%1.8 ppm

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS methods for impurity analysis in this compound.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of non-volatile impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30°C

  • Validation Procedures:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference and adequate resolution of impurity peaks from the main component.[14] Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure the method is stability-indicating.[4]

    • Linearity: Prepare a series of solutions of the impurity standard over the expected concentration range (e.g., LOQ to 150% of the specification limit).[13]

    • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the impurity at three concentration levels.

    • Precision: Assess repeatability by analyzing multiple preparations of a homogeneous sample on the same day, and intermediate precision by repeating the analysis on different days with different analysts or equipment.[15]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[9]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Validation Procedures: The validation procedures for specificity, linearity, accuracy, precision, LOD, and LOQ are analogous to those for the HPLC method, but tailored for GC-MS analysis.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for impurity analysis in accordance with ICH guidelines.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Robust Robustness Proto->Robust Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Robust->Report Approval Regulatory Submission Report->Approval

Caption: Workflow for Analytical Method Validation.

Hypothetical Impurity Interaction Pathway

This diagram illustrates a hypothetical signaling pathway that could be affected by a reactive impurity, leading to cellular stress.

Impurity Reactive Impurity Protein Cellular Protein Impurity->Protein Covalent Binding Adduct Protein Adduct Protein->Adduct ER_Stress ER Stress Adduct->ER_Stress Misfolded Protein Accumulation Apoptosis Apoptosis ER_Stress->Apoptosis UPR Activation

Caption: Hypothetical Impurity-Induced Cellular Stress Pathway.

References

Assessing Off-Target Liabilities: A Comparison Guide to the CYP450 Cross-Reactivity of Novel 2-Fluorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their potential for off-target interactions, which can lead to adverse drug events and clinical failure. A critical aspect of this safety profiling is the assessment of cross-reactivity with metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily. This guide provides a comparative overview of the inhibitory potential of a series of hypothetical compounds derived from 2-Fluorophenylacetonitrile against major human CYP450 isoforms. The presented data, while illustrative, serves as a framework for evaluating and comparing the selectivity of new chemical entities.

Comparative Inhibitory Activity Against Major CYP450 Isoforms

The following table summarizes the half-maximal inhibitory concentrations (IC50) of three hypothetical derivatives of this compound against a panel of five key drug-metabolizing CYP450 enzymes. Lower IC50 values indicate greater inhibitory potency. This data is essential for identifying potential drug-drug interactions and guiding lead optimization to improve selectivity.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative A > 5025.342.1> 508.9
Derivative B 15.85.27.535.71.4
Derivative C > 50> 50> 50> 5045.6

Note: The data presented in this table is for illustrative purposes to demonstrate the format of a comparative guide and does not represent real experimental results for specific, named compounds.

Experimental Protocols

The following is a detailed methodology for a high-throughput fluorogenic assay used to determine the IC50 values for CYP450 inhibition, as would be used to generate the data in the table above.[1][2]

High-Throughput Fluorogenic CYP450 Inhibition Assay

1. Objective: To determine the concentration at which a test compound inhibits 50% of the activity (IC50) of a specific CYP450 isoform.

2. Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[1]
  • Fluorogenic probe substrates specific for each isoform (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2/2C19, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C9).
  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Potassium phosphate buffer (pH 7.4).
  • Test compounds and reference inhibitors dissolved in dimethyl sulfoxide (DMSO).
  • 96-well microplates (black, clear bottom).
  • Fluorescence microplate reader.

3. Assay Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical 8-point dose-response curve might start at a high concentration (e.g., 100 µM) with 3-fold serial dilutions.
  • Reaction Mixture Preparation: For each CYP450 isoform, prepare a reaction mixture containing the specific recombinant enzyme and its corresponding fluorogenic probe substrate in potassium phosphate buffer.
  • Incubation:
  • Dispense a small volume (e.g., 2 µL) of the diluted test compounds, reference inhibitors, and DMSO (vehicle control) into separate wells of the 96-well plate.
  • Add the reaction mixture to each well.
  • Initiate the metabolic reaction by adding the NADPH-generating system.
  • Incubation Conditions: Incubate the plate at 37°C for a predetermined time (e.g., 15-45 minutes), optimized for each isoform to ensure the reaction is in the linear range.
  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a solution with a high pH).
  • Fluorescence Measurement: Read the fluorescence intensity of the product in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore generated.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the high-throughput fluorogenic CYP450 inhibition assay.

CYP450_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Serial Dilution Dispense Dispense Compound to 96-Well Plate Compound_Prep->Dispense Enzyme_Prep CYP450 Enzyme + Fluorogenic Substrate Mix Add_Enzyme Add Enzyme Mix Enzyme_Prep->Add_Enzyme NADPH_Prep NADPH Generating System Preparation Initiate_Reaction Initiate with NADPH & Incubate (37°C) NADPH_Prep->Initiate_Reaction Dispense->Add_Enzyme Add_Enzyme->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Fluorogenic CYP450 Inhibition Assay Workflow.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key synthetic methodologies for producing 2-Fluorophenylacetonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, performance metrics, and logical workflows of three primary synthetic routes: the cyanation of 2-fluorobenzyl chloride, the Sandmeyer reaction of 2-fluoroaniline, and the direct cyanation of 2-fluorobenzyl alcohol.

Quantitative Data Summary

The performance of each synthetic method is summarized in the table below, offering a clear comparison of their respective yields, reaction conditions, and starting materials.

Parameter Method 1: Cyanation of 2-Fluorobenzyl Chloride Method 2: Sandmeyer Reaction of 2-Fluoroaniline Method 3: Direct Cyanation of 2-Fluorobenzyl Alcohol
Starting Material 2-Fluorobenzyl chloride2-Fluoroaniline2-Fluorobenzyl alcohol
Key Reagents Sodium cyanide, Phase-transfer catalyst (e.g., TBAB)Sodium nitrite, Hydrochloric acid, Copper(I) cyanidetert-Butyl isocyanide, B(C6F5)3 (catalyst)
Solvent Dichloromethane/WaterWater, AcetonitrileToluene
Reaction Temperature Room Temperature0-5 °C (diazotization), then 60-70 °C (cyanation)100 °C
Reaction Time 2 - 4 hours2 - 3 hours2 - 18 hours[1]
Reported Yield ~95%60-80% (typical range)[2]Up to 98% (for analogous substrates)[1][3]
Purity High, requires simple workupModerate, may require purificationHigh, requires chromatographic purification
Safety Considerations Use of highly toxic sodium cyanide.Handling of potentially unstable diazonium salts.Use of toxic isocyanide.
Environmental Impact Use of chlorinated solvents.Formation of copper-containing waste.Use of a metal-free catalyst.

Experimental Protocols

Detailed methodologies for the three benchmarked synthetic routes are provided below.

Method 1: Cyanation of 2-Fluorobenzyl Chloride via Phase-Transfer Catalysis

This method is a highly efficient and widely used procedure for the synthesis of benzyl cyanides. The use of a phase-transfer catalyst facilitates the reaction between the water-soluble cyanide salt and the organic-soluble benzyl halide.[4][5][6]

Materials:

  • 2-Fluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (CH2Cl2)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzyl chloride (1 equivalent) in dichloromethane.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).

  • In a separate beaker, prepare a solution of sodium cyanide (1.2 equivalents) in water.

  • Add the aqueous sodium cyanide solution to the vigorously stirred organic solution.

  • Stir the biphasic mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Method 2: Sandmeyer Reaction of 2-Fluoroaniline

The Sandmeyer reaction is a classic method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2]

Materials:

  • 2-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO2)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Acetonitrile

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, add 2-fluoroaniline (1 equivalent) to a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Method 3: Direct Cyanation of 2-Fluorobenzyl Alcohol

This modern approach offers a more environmentally friendly alternative by using a metal-free catalyst and a less common cyanide source. It proceeds via the activation of the benzyl alcohol by a Lewis acid catalyst.[1][3]

Materials:

  • 2-Fluorobenzyl alcohol

  • tert-Butyl isocyanide

  • Tris(pentafluorophenyl)borane (B(C6F5)3)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-fluorobenzyl alcohol (1 equivalent) and tris(pentafluorophenyl)borane (0.1 equivalents) to toluene.

  • Add tert-butyl isocyanide (1.5 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 2-18 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure this compound.

Visualized Workflows

The following diagrams illustrate the logical flow and key stages of each synthetic method.

Synthesis_Comparison_Workflow cluster_0 Benchmarking this compound Synthesis cluster_1 Experimental Execution cluster_2 Analysis & Comparison Start Select Synthesis Route M1 Method 1: Cyanation of 2-Fluorobenzyl Chloride Start->M1 M2 Method 2: Sandmeyer Reaction of 2-Fluoroaniline Start->M2 M3 Method 3: Direct Cyanation of 2-Fluorobenzyl Alcohol Start->M3 M1_exp Phase-Transfer Catalysis M1->M1_exp M2_exp Diazotization & Cyanation M2->M2_exp M3_exp Lewis Acid Catalysis M3->M3_exp Analysis Compare: - Yield - Purity - Reaction Time - Conditions - Safety - Environmental Impact M1_exp->Analysis M2_exp->Analysis M3_exp->Analysis Conclusion Select Optimal Method Analysis->Conclusion

Caption: Logical workflow for benchmarking synthesis methods.

Method1_Workflow Start Start: 2-Fluorobenzyl Chloride Reagents Add NaCN (aq) & Phase-Transfer Catalyst in CH2Cl2 Start->Reagents Reaction Stir at Room Temp (2-4 hours) Reagents->Reaction Workup Separate Organic Layer Wash & Dry Reaction->Workup Purification Concentrate & Vacuum Distill (optional) Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the Cyanation of 2-Fluorobenzyl Chloride.

Method2_Workflow Start Start: 2-Fluoroaniline Diazotization Diazotization with NaNO2/HCl (0-5 °C) Start->Diazotization Cyanation React with CuCN/NaCN (60-70 °C) Diazotization->Cyanation Workup Extract with Organic Solvent Wash & Dry Cyanation->Workup Purification Concentrate & Purify (Chromatography/Distillation) Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the Sandmeyer Reaction of 2-Fluoroaniline.

References

Safety Operating Guide

A Step-by-Step Guide to the Proper Disposal of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Fluorophenylacetonitrile must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Required Personal Protective Equipment (PPE)

This compound is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1] Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical for any purpose, including disposal.

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully-buttoned laboratory coat.
Respiratory A respirator with a suitable filter (e.g., type ABEK as per EN14387) should be used in poorly ventilated areas or during spill clean-up.

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene) designated exclusively for "Halogenated Organic Waste".[2][3][4]

  • Chemical Identification : The container's label must clearly identify the contents, including the full chemical name "this compound" and indicate its hazardous properties (e.g., "Toxic," "Flammable").

  • Avoid Mixing Waste : Do not mix this compound with incompatible materials. It should be segregated from non-halogenated waste.[2][3]

  • Container Integrity : Ensure the waste container has a tight-fitting cap and is kept closed at all times, except when waste is being added.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

  • Preparation : Conduct all waste handling activities within a certified chemical fume hood. Ensure all required PPE is correctly worn.

  • Waste Transfer : Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container. Avoid splashing.

  • Container Rinsing : Any empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is also hazardous and must be collected and added to the halogenated waste container.[6] After triple-rinsing, the container can be managed for disposal as regular waste, ensuring the label is fully defaced.[6]

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible chemicals.[7]

  • Professional Disposal : Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] The primary and recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[4][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : As the substance is flammable, remove all sources of ignition from the area.

  • Containment and Cleanup : For small spills, absorb the chemical with an inert material such as vermiculite or sand.[3][5] Wearing full PPE, carefully scoop the contaminated absorbent material into a designated, sealed container for disposal as hazardous waste.[3][5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting : Report the spill to your laboratory supervisor and EHS office, regardless of its size.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) start->ppe Always spill Spill Occurs? start->spill container Select Labeled 'Halogenated Organic Waste' Container ppe->container spill_cleanup Absorb with Inert Material, Collect in Separate Labeled Hazardous Waste Container ppe->spill_cleanup transfer Transfer Waste to Container container->transfer rinse Triple-Rinse Empty Original Containers & Collect Rinsate transfer->rinse seal Securely Seal Waste Container rinse->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange Pickup by EHS or Licensed Waste Contractor store->pickup When container is full end Dispose via High-Temperature Incineration at Licensed Facility pickup->end spill->ppe Yes spill->container No spill_cleanup->store

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluorophenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation, as well as respiratory irritation.[1][2] Strict adherence to PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles and a face shieldMust provide protection from chemical splashes.[3]
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suitSelect gloves based on chemical compatibility.[4] Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Type ABEK (EN14387) respirator filterUse in a well-ventilated area, preferably under a chemical fume hood.
Feet Closed-toe, chemical-resistant shoesFootwear should be made of a material resistant to chemicals.[5]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Step 1: Preparation

  • Ensure a safety shower and eyewash station are readily accessible and operational.[6]

  • Work in a well-ventilated area, such as a certified chemical fume hood.

  • Remove all sources of ignition as the substance is flammable.[7]

  • Have appropriate spill cleanup materials readily available.

Step 2: Handling

  • Don all required PPE as specified in Table 1 before handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not inhale vapors or mists.

  • Keep the container tightly closed when not in use.[6]

  • Wash hands thoroughly after handling.[6]

Step 3: Post-Handling

  • Decontaminate the work area and any equipment used.

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands and any exposed skin immediately after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8][9] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8][9] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[9]
Inhalation Move the person to fresh air.[8] If breathing is difficult or symptoms such as headache, dizziness, or irritation persist, seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.

Spill Response:

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[11]

  • Large Spills: Evacuate the area and alert emergency personnel.[9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound must be disposed of as hazardous chemical waste.[11] Do not dispose of it down the sink or in regular trash.[11] Collect it in a designated, properly labeled, and sealed container for halogenated organic waste.[11]

  • Contaminated Materials: All materials that have come into contact with this compound, including PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.[11]

  • Rinsate: Glassware that has been in contact with the chemical should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). This initial rinsate must be collected and disposed of as halogenated organic waste.[11]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup.[11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol A Verify functional safety shower and eyewash station B Prepare well-ventilated fume hood A->B C Remove ignition sources B->C D Don all required PPE (See Table 1) C->D E Handle this compound - Avoid contact and inhalation - Keep container closed D->E F Decontaminate work area and equipment E->F G Carefully remove PPE F->G H Wash hands and exposed skin G->H I Collect chemical waste in a labeled, sealed 'Halogenated Organic Waste' container H->I J Collect all contaminated materials as hazardous waste I->J K Arrange for EHS waste pickup J->K L Exposure Event (Skin/Eye/Inhalation/Ingestion) M Follow First Aid Procedures (See Table 2) L->M N Seek immediate medical attention M->N O Spill Event P Follow spill response protocol O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.